3-broMo-5-chloropyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKYDNBZYMFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-5-chloropyridine-4-carbonitrile: Properties, Characterization, and Applications
Introduction: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are a privileged scaffold, renowned for their presence in numerous pharmaceuticals and functional materials. 3-bromo-5-chloropyridine-4-carbonitrile is a notable member of this class, presenting a unique combination of reactive functional groups on a pyridine core. Its structure, featuring a nitrile moiety flanked by two distinct halogens (bromine and chlorine), offers a rich platform for regioselective chemical modifications.
This guide provides a comprehensive technical overview of this compound (CAS No. 1335052-66-8), designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, outline robust analytical protocols for its characterization, discuss its synthetic considerations, and explore its potential as a strategic building block in the design of novel chemical entities. The insights provided herein are grounded in established chemical principles and analytical standards to ensure both scientific accuracy and practical utility.
Molecular Identity and Physicochemical Profile
The foundational step in characterizing any chemical entity is to establish its identity and summarize its key physical properties. These parameters govern its behavior in experimental settings, from reaction conditions and solubility to purification and storage.
Chemical Structure and Identifiers
The unique arrangement of functional groups in this compound is central to its reactivity and utility.
Caption: 2D Structure of this compound.
Summary of Physicochemical Data
The following table consolidates the key identifiers and calculated properties for this compound. It is important to note that while identifiers like CAS number and molecular formula are definitive, experimental values for properties such as melting and boiling points are not widely published and require empirical determination.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1335052-66-8 | [1] |
| Molecular Formula | C₆H₂BrClN₂ | |
| Molecular Weight | 217.45 g/mol | Calculated |
| Appearance | White to off-white solid (Typical) | Supplier Data |
| Melting Point | Not reported; requires experimental determination. | - |
| Boiling Point | Not reported; requires experimental determination. | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMSO. Sparingly soluble in water. | Inferred |
Analytical Characterization: A Validated Approach
Accurate structural confirmation and purity assessment are non-negotiable in scientific research. This section provides validated, step-by-step protocols for the analysis of this compound using standard laboratory techniques. The causality behind each step is explained to provide a deeper understanding of the methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, both ¹H and ¹³C NMR would be informative.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure possesses two aromatic protons which are expected to appear as distinct signals.
-
H-2: Expected as a singlet around δ 8.6-8.8 ppm.
-
H-6: Expected as a singlet around δ 8.8-9.0 ppm. The exact chemical shifts are influenced by the combined electronic effects of the halogens and the nitrile group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Six distinct carbon signals are anticipated.
-
Pyridine Carbons (C2, C3, C4, C5, C6): Expected in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative halogens (C3 and C5) and nitrogen will be significantly shifted.
-
Nitrile Carbon (C≡N): Expected as a characteristically sharp, low-intensity signal around δ 115-120 ppm.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the analyte must be fully dissolved to obtain high-resolution spectra.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and shimmed for the chosen solvent to maximize magnetic field homogeneity and spectral resolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C≡N Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.[2]
-
C=C/C=N Aromatic Ring Stretches: Multiple sharp bands of variable intensity between 1400-1600 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal; this is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Co-adding multiple scans (e.g., 16) improves the signal-to-noise ratio.
-
Analysis: The resulting spectrum will show absorbance (or transmittance) versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Expected Mass Spectrum: The most critical feature will be the molecular ion peak (M⁺). Due to the presence of two halogen isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks. The relative abundances of these isotopic peaks can be calculated and are a definitive indicator of the elemental formula. For a molecule containing one Br and one Cl, a pattern of four peaks (M, M+2, M+4, M+6) is expected.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This protocol is designed to assess purity and confirm molecular weight.
Caption: Standard workflow for GC-MS analysis of an organic compound.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of ~280°C. This ensures separation from any volatile impurities.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity. Examine the mass spectrum of the main peak to confirm the molecular weight and compare the isotopic pattern of the molecular ion cluster with the theoretical pattern for C₆H₂BrClN₂.
Synthesis and Reactivity Insights
Understanding the synthesis of this compound provides context for potential impurities and informs its application in further chemical transformations. While specific proprietary syntheses may vary, a plausible route can be designed from commercially available precursors using established heterocyclic chemistry reactions.
Proposed Synthetic Pathway: A common strategy for introducing a nitrile group at the 4-position of a pyridine ring involves the cyanation of a corresponding 4-halopyridine precursor. The precursor itself could be synthesized through halogenation and functional group manipulation of simpler pyridine derivatives. A Sandmeyer-type reaction, starting from an amino precursor, is a classic and reliable method for introducing halogens or a nitrile group onto an aromatic ring.[3]
Caption: A plausible synthetic workflow for pyridine carbonitriles.
Reactivity and Strategic Applications: The true value of this compound for drug developers lies in its potential for selective modification.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine and bromine atoms are subject to displacement by nucleophiles. The relative reactivity can often be controlled by reaction conditions, allowing for sequential additions.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of other functional groups.
-
Cross-Coupling Reactions: The C-Br and C-Cl bonds are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of complex biaryl or C-N bonds, which are common motifs in pharmaceuticals.[4]
The pyridine ring itself is a key pharmacophore, capable of forming hydrogen bonds and participating in π-stacking interactions with biological targets.[5] The presence of multiple, distinct reactive sites makes this compound an exceptionally versatile building block for creating libraries of novel compounds for high-throughput screening.
Safety, Handling, and Storage
While a specific, comprehensive toxicology profile for this compound is not available, data from structurally related halogenated pyridines and nitriles should be used to guide handling procedures.[6][7]
-
Hazard Classification (Inferred): Likely to be classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound emerges as a highly functionalized heterocyclic compound with significant potential for advanced chemical synthesis. Its well-defined structure, featuring three distinct points for chemical modification—the bromine, the chlorine, and the nitrile—positions it as a valuable intermediate for the construction of complex molecular architectures. While detailed experimental data on its physical properties remain to be broadly published, this guide has provided a robust framework for its analytical characterization based on predictive methods and established protocols. For researchers in drug discovery and materials science, this compound represents not just a molecule, but a platform for innovation, enabling the systematic exploration of chemical space in the pursuit of novel and impactful discoveries.
References
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Chemsrc. (2025-08-25). 3-Bromo-5-chloropyridine Chemical & Physical Properties. Retrieved from [Link]
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PubChem. 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-5-chloropyridine-4-carbonitrile: A Key Building Block in Modern Chemistry
Abstract: This technical guide provides a comprehensive overview of 3-bromo-5-chloropyridine-4-carbonitrile, a pivotal heterocyclic intermediate. The document details its molecular structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. Furthermore, it explores the compound's significant applications, particularly as a versatile scaffold in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the chemical sciences who require a deep technical understanding of this important molecule.
Introduction and Physicochemical Properties
This compound is a polysubstituted aromatic heterocycle of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with bromo, chloro, and cyano groups, offers multiple reaction sites. This unique arrangement of electron-withdrawing groups and halogens makes it a highly versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. The strategic placement of the halogens allows for selective, differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis.
The key physicochemical properties of the parent compound, 3-bromo-5-chloropyridine, are summarized below, providing a foundational understanding for handling and reaction setup.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-chloropyridine | [1] |
| CAS Number | 73583-39-8 | |
| Molecular Formula | C₅H₃BrClN | |
| Molecular Weight | 192.44 g/mol | |
| Appearance | Off-white to light brown solid/powder | [2] |
| Melting Point | 77-82 °C | [3] |
| Boiling Point | 194.7 °C at 760 mmHg | [3] |
Molecular Structure and Analysis
The structure of this compound is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The nitrogen atom and the three electron-withdrawing substituents (bromo, chloro, and cyano) significantly influence the electron density of the aromatic ring, impacting its reactivity. The carbon atoms adjacent to the nitrogen are electron-deficient, while the halogens provide specific sites for metal-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted cyanopyridines often involves multi-step sequences. A common and effective strategy for introducing a cyano group onto a pyridine ring is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[4][5] This method is particularly useful for converting an aromatic amine into a nitrile.
The synthesis of this compound can be logically approached from a precursor like 4-amino-3-bromo-5-chloropyridine. The process involves two critical stages: diazotization of the amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4][6]
Mechanistic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of nucleophiles, including halides and cyanides.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form a stable aryl diazonium salt. This conversion transforms the amino group into an excellent leaving group (N₂).[8]
-
Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCN) initiates the core transformation by transferring a single electron to the diazonium salt.[6][9]
-
Radical Formation: This electron transfer results in the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical.[4]
-
Nucleophilic Substitution: The aryl radical then reacts with the copper(II) species, transferring the cyanide nucleophile to the aromatic ring and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[4]
Caption: General workflow for the synthesis via a Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is a representative example based on established Sandmeyer reaction principles. Researchers should consult specific literature and perform appropriate safety assessments before implementation.
Materials:
-
4-Amino-3-bromo-5-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromo-5-chloropyridine in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (a small amount of NaCN can be added to aid dissolution and stability).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture. Vigorous nitrogen evolution will be observed. Causality Note: The Cu(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the cyanide group. The addition must be controlled to manage the rate of gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating the successful synthesis of the target compound.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will be simple, showing two singlets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the two non-equivalent protons at the C-2 and C-6 positions of the pyridine ring. |
| ¹³C NMR | The spectrum will show six distinct signals: five for the aromatic carbons of the pyridine ring and one for the nitrile carbon (typically δ 115-120 ppm). The carbons attached to the halogens will show characteristic chemical shifts. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), serving as a definitive confirmation of the elemental composition.[1] |
Applications in Drug Development
The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds, especially pharmaceuticals. The presence of two different halogens allows for selective, sequential cross-coupling reactions, enabling the controlled and directional synthesis of complex molecules.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This molecule can serve as a starting point for building substituted pyridines that are key components of ATP-competitive inhibitors for various kinases involved in oncology and inflammatory diseases.
-
Synthesis of Polysubstituted Pyridines: It is an excellent precursor for creating pyridines with diverse substitution patterns.[10] The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for a stepwise functionalization. For example, a Suzuki coupling can be performed at the 3-position (bromo), followed by a subsequent coupling or nucleophilic substitution at the 5-position (chloro).
-
Precursor for Fused Heterocycles: The nitrile and halogen functionalities can be used to construct fused ring systems, such as pyrido[4,3-d]pyrimidines or thienopyridines, which are common scaffolds in medicinal chemistry.[10]
The strategic use of halogenated intermediates like this is a key theme in modern drug discovery, as chlorine-containing molecules represent a significant portion of FDA-approved drugs.[11]
Safety and Handling
As with many halogenated and nitrile-containing organic compounds, this compound and its precursors should be handled with care.
-
Hazards: The parent compound, 3-bromo-5-chloropyridine, is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[3]
References
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Ullah, F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridine-4-carbonitrile
Abstract
This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of 3-bromo-5-chloropyridine-4-carbonitrile, a key heterocyclic building block for drug discovery and agrochemical development. The strategic importance of this molecule lies in its unique substitution pattern, which offers multiple points for further chemical modification. This document outlines a robust and efficient two-step synthetic pathway, beginning from a commercially available starting material. The chosen strategy relies on fundamental, well-established organic reactions, ensuring reproducibility and scalability. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present the workflow in a clear, logical format designed for researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated and cyanated pyridines, in particular, serve as versatile intermediates. The target molecule, this compound, is of significant interest due to its trifunctional nature. The bromine, chlorine, and nitrile groups each offer distinct reactivity profiles:
-
The bromo and chloro substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom substituents.[1]
-
The nitrile (cyano) group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic systems.
This multi-faceted reactivity makes the title compound a valuable precursor for generating diverse molecular libraries aimed at identifying novel therapeutic agents and high-performance agrochemicals.[2]
Retrosynthetic Analysis and Strategy Selection
A direct, single-step synthesis of this compound from a simple pyridine precursor is synthetically challenging due to issues with regioselectivity. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies a robust pathway predicated on the reliable and high-yielding Sandmeyer reaction.
The key disconnection is at the C4-CN bond, suggesting a 4-aminopyridine precursor. This leads to the following proposed synthetic route:
Sources
An In-depth Technical Guide to the Spectral Analysis of 3-bromo-5-chloropyridine-4-carbonitrile
This technical guide provides a comprehensive analysis of the expected spectral data for 3-bromo-5-chloropyridine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles and experimental considerations for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust predictive framework in the absence of publicly available experimental spectra for this specific molecule.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique substitution pattern on the pyridine ring that dictates its spectral characteristics. The presence of two halogen atoms (bromine and chlorine), a nitrile group, and the pyridine nitrogen atom creates a distinct electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding this structure is paramount to interpreting its spectral fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The pyridine ring has two remaining protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the halogens, and the nitrile group. The proton at position 2 will be deshielded by the adjacent nitrogen, while the proton at position 6 will also be influenced by the nitrogen. The electronegativity of the substituents and their positions will cause the signals to appear in the aromatic region, typically downfield.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.8 - 9.0 | Singlet (s) |
| H-6 | 8.6 - 8.8 | Singlet (s) |
Rationale: The absence of adjacent protons for both H-2 and H-6 will result in singlet signals. The exact chemical shifts are estimations based on data for similar halogenated and nitrile-substituted pyridines. The proton at C2 is expected to be slightly more downfield due to the anisotropic effect of the nitrile group at C4.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic distribution in the ring. The carbon of the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the halogens (C-3 and C-5) will be influenced by their electronegativity and heavy atom effects.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 130 - 135 |
| C-6 | 145 - 150 |
| C≡N | 115 - 120 |
Rationale: The chemical shifts are predicted based on known substituent effects on the pyridine ring. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the nitrile group (C-4) will also be significantly downfield. The carbon attached to bromine (C-3) is expected to be more upfield compared to the carbon attached to chlorine (C-5) due to the heavy atom effect of bromine.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the pyridine ring, the C-H bonds, the C-halogen bonds, and the nitrile group.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Weak to Medium |
| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |
| C=N, C=C (ring) | 1550 - 1600 | Medium to Strong |
| C-Cl | 700 - 800 | Strong |
| C-Br | 500 - 600 | Strong |
Rationale: The nitrile stretch is a very characteristic and sharp peak. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The pyridine ring vibrations (C=N and C=C stretching) will appear in the 1550-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data:
| Ion | Predicted m/z | Comments |
| [M]⁺ | 218, 220, 222 | Molecular ion with isotopic pattern for Br and Cl |
| [M-Br]⁺ | 139, 141 | Loss of a bromine radical |
| [M-Cl]⁺ | 183, 185 | Loss of a chlorine radical |
| [M-CN]⁺ | 192, 194, 196 | Loss of a nitrile radical |
Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of the halogen atoms or the nitrile group.
Caption: Predicted fragmentation pathways in mass spectrometry.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) may be used to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the principles behind each technique and the influence of the molecule's unique structure, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. While this document is based on sound scientific principles and data from analogous compounds, experimental verification is the ultimate standard for structural confirmation.
References
This document is a predictive guide based on established spectroscopic principles. As such, direct literature references for the experimental data of the title compound are not available. The predictions are derived from general principles of spectroscopy and data from structurally related compounds found in chemical databases.
Navigating the Solubility Landscape of 3-bromo-5-chloropyridine-4-carbonitrile: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 3-bromo-5-chloropyridine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current gap in publicly available, quantitative solubility data for this specific compound, this document shifts focus from reporting pre-existing values to empowering researchers with the foundational knowledge and practical methodologies required to predict and experimentally determine its solubility in a range of organic solvents. By understanding the interplay of molecular structure and solvent properties, scientists can optimize reaction conditions, purification processes, and formulation development.
Understanding the Molecule: Structural and Physicochemical Properties
This compound is a polysubstituted aromatic heterocycle. Its solubility behavior is dictated by the combined electronic and steric effects of its constituent functional groups: the pyridine ring, a bromine atom, a chlorine atom, and a nitrile group.
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding with protic solvents. However, the aromatic nature of the ring contributes to nonpolar characteristics.
-
Halogen Substituents (Bromo and Chloro): The electronegative bromine and chlorine atoms enhance the molecule's polarity and create localized dipoles. These groups can participate in dipole-dipole interactions with polar solvents.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly influences the molecule's overall polarity and its potential to dissolve in polar solvents.
A comprehensive understanding of these features is the first step in predicting how this compound will interact with different solvent environments. The general principle of "like dissolves like" serves as a valuable initial guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2]
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical considerations can guide solvent selection and experimental design. The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions.
Solvent-Solute Interactions:
The following diagram illustrates the potential intermolecular forces at play when this compound is introduced to different classes of organic solvents.
Caption: Predicted intermolecular interactions between this compound and different solvent classes.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocols provide a systematic approach to determining the solubility of this compound.
Qualitative Solubility Assessment
This initial screening method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations in a data table.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
Procedure:
The following diagram outlines the workflow for the shake-flask method.
Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.
Detailed Steps:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.
-
Calculate the solubility from the concentration and the dilution factor.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Water | 25 |
Safety and Handling
This compound and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.[3][4][5]
General Handling Precautions:
-
Avoid inhalation of dust and vapors.[4]
-
Prevent contact with skin and eyes.[3]
-
Keep away from heat, sparks, and open flames.[4]
-
Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- PubChem. (n.d.). 3-Bromo-4-chloropyridine.
- Khan Academy. (n.d.). Solubility of organic compounds.
- PubChem. (n.d.). 3-Bromo-5-chloropyridine.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-chloropyridine 97%.
- SAFETY DATA SHEET - 3-Bromopyridine. (2025, December 18).
- SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. (2018, August 20).
- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
- Guidechem. (n.d.). What is 3-Bromo-5-chloropyridine and its Applications?
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
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An In-Depth Technical Guide to the Safe Handling of 3-bromo-5-chloropyridine-4-carbonitrile
Abstract: This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-bromo-5-chloropyridine-4-carbonitrile (CAS No. 1335052-66-8) for researchers, scientists, and drug development professionals. Due to the absence of comprehensive, publicly available toxicological data for this specific compound, this document establishes a robust safety protocol based on the principle of chemical analogy, deriving hazard assessments from the well-documented profiles of its core structural components: halogenated pyridines and aromatic nitriles. The protocols herein are designed to be self-validating, emphasizing a conservative approach to mitigate risks associated with this novel chemical entity.
Section 1: Compound Identification and Hazard Analysis by Analogy
This compound is a poly-functionalized heterocyclic compound. Its structure incorporates a pyridine ring, two different halogen substituents (bromo and chloro), and a nitrile group. While specific toxicological data for this molecule is limited, a rigorous hazard assessment can be constructed by examining its constituent chemical classes.[1]
1.1 The Precautionary Principle: Acknowledging Data Scarcity
As of the date of this publication, a comprehensive Safety Data Sheet (SDS) detailing the specific toxicological properties of this compound is not widely available from commercial suppliers or regulatory databases.[2][3] Therefore, all handling procedures must be governed by the precautionary principle. This compound must be treated as if it is highly hazardous , based on the known profiles of its structural analogs.
1.2 Hazard Assessment by Structural Analogy
The primary analogs for this assessment are 3-bromo-5-chloropyridine (representing the di-halogenated pyridine core) and pyridine-4-carbonitrile (representing the cyanopyridine functionality).
-
Analog 1: 3-Bromo-5-chloropyridine (CAS 73583-39-8) : This compound is known to be acutely toxic if swallowed, to cause serious eye damage and skin irritation, and to cause respiratory irritation.[4][5] Its hazard classification points to significant local and systemic toxicity.
-
Analog 2: Pyridine-4-carbonitrile (4-Cyanopyridine, CAS 100-48-1) : Cyanopyridines are recognized as hazardous materials, being harmful upon inhalation, skin contact, or ingestion.[6][7] The nitrile functional group presents a potential for metabolic release of cyanide, a potent systemic toxin, although the metabolic fate of this specific molecule is uncharacterized.
Based on this composite analysis, this compound should be presumed to be:
-
Acutely Toxic by oral, dermal, and inhalation routes.
-
A Severe Eye Irritant with the potential for causing serious eye damage.
-
A Skin Irritant with potential for dermal absorption.
-
A Respiratory Tract Irritant .
The combination of bromine and chlorine on the pyridine ring may also confer additional, uncharacterized toxicological properties.[8][9]
Section 2: Physicochemical Properties and Hazard Summary
A summary of the available and inferred data is critical for risk assessment and the design of safe experimental conditions.
| Property | Value / Inferred Hazard | Source / Rationale |
| CAS Number | 1335052-66-8 | [3] |
| Molecular Formula | C₆H₂BrClN₂ | Calculated |
| Molecular Weight | 219.46 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on related structures like 3-bromo-5-chloropyridine (m.p. 77-81 °C).[4] |
| GHS Hazard Statements (Presumed) | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | Synthesized from analogs 3-bromo-5-chloropyridine and various cyanopyridines.[4][10][11][12] |
| GHS Pictograms (Presumed) | Skull and Crossbones, Corrosion, Exclamation Mark | Inferred from presumed H-statements. |
| Signal Word (Presumed) | Danger | Inferred from presumed H-statements.[4] |
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is mandatory before any experimental work begins. The causality behind this workflow is to ensure that hazards are identified, risks are evaluated, and robust control measures are implemented before the chemical is handled, thereby creating a self-validating safety system.
Section 4: Standard Operating Protocol (SOP) for Handling
This protocol is designed to provide a verifiable system of safety for handling gram-scale quantities of this compound.
4.1 Required Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates.[13]
-
Ventilated Enclosure: For operations involving larger quantities or with a high potential for dust generation, a ventilated balance enclosure or powder containment hood should be used for weighing.
4.2 Required Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contact with the material. Nitrile provides good resistance to a range of chemicals but should be considered splash protection only.[7]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[14]
-
Face Protection: A full-face shield must be worn over safety goggles when there is any risk of splash or energetic reaction.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While the fume hood is the primary control, a risk assessment for specific high-energy procedures (e.g., sonication, rapid stirring of powders) may indicate the need for a NIOSH-approved respirator with P100 (particulate) cartridges.
4.3 Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood. Ensure a chemical waste container is prepared and labeled.
-
Weighing & Transfer:
-
Don the required PPE (double gloves, goggles, lab coat).
-
Carefully open the reagent container inside the hood. Avoid creating dust clouds.
-
Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
If transferring to a vessel with a narrow opening, use a powder funnel.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise with cooling.
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down the spatula and any other contaminated reusable equipment with a suitable solvent-dampened cloth (e.g., ethanol/isopropanol), placing the used cloth in the solid waste container.
-
Wipe down the work surface within the fume hood.
-
Remove the inner gloves and wash hands thoroughly with soap and water.[14]
-
Section 5: Emergency Protocols
Rapid and correct response to an exposure or spill is critical. The following decision tree outlines the immediate actions required.
Key Emergency Actions (Expanded):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a directed stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[13]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[10]
Section 6: Storage and Disposal
6.1 Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
The appropriate storage class is likely 6.1C (Combustible, acute toxic Cat. 3).[4]
6.2 Disposal
-
All waste, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this material down the drain or in regular trash.
-
Disposal must be handled by trained personnel through an approved environmental health and safety (EHS) program, following all local, state, and federal regulations.[14]
References
-
Pyridine-4-Carbonitrile: A Closer Look at Supply, Safety, and Industrial Value. (n.d.). Retrieved from XINGTAI LABOTOP TRADING CO., LTD. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine. (2018). Acros PharmaTech Limited. [Link]
-
Pyridine-3,4-dicarbonitrile - Hazardous Agents. (n.d.). Haz-Map. [Link]
-
Safety Data Sheet: Fenitrothion in Acetonitrile. (2020). C.P.A. Chem Ltd. [Link]
-
Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). (2011). National Toxicology Program. [Link]
-
Hazard Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. [Link]
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Safety Data Sheet: Paraffin. (2025). Carl ROTH. [Link]
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Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. (2014). PubMed. [Link]
-
Toxicity Studies of o-Chloropyridine Administered Dermally and in Drinking Water. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
3-Bromo-5-chloro-pyridine. (n.d.). Oakwood Chemical. [Link]
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Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans. (2012). PubMed. [Link]
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- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. arctomsci.com [arctomsci.com]
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- 8. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Pyridine-3,4-dicarbonitrile - Hazardous Agents | Haz-Map [haz-map.com]
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- 14. acrospharma.co.kr [acrospharma.co.kr]
The Strategic Utility of 3-Bromo-5-chloropyridine-4-carbonitrile: A Technical Guide for Advanced Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-bromo-5-chloropyridine-4-carbonitrile, a highly functionalized heterocyclic compound poised for significant applications in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document leverages established principles of pyridine chemistry to elucidate its synthetic accessibility, predict its reactivity, and explore its potential as a versatile building block. By examining the distinct roles of the bromo, chloro, and nitrile functionalities, we present a forward-looking perspective on its application in the rational design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical architecture of polysubstituted pyridines.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a cornerstone of contemporary medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and the structural diversity achievable through substitution.[1] The introduction of multiple, distinct functional groups onto the pyridine core, as seen in this compound, creates a molecule with a rich and nuanced reactivity profile, offering a powerful platform for the synthesis of complex molecular architectures.[1]
This guide will focus on the untapped potential of this compound. We will begin by proposing a logical synthetic strategy, followed by a detailed exploration of its predicted chemical reactivity. Finally, we will delineate promising avenues for its application, with a particular emphasis on the design of targeted therapeutic agents.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the following key transformations:
-
Halogenation of a Pyridine Precursor: Introduction of bromine and chlorine onto the pyridine ring. This can be achieved through various methods, including electrophilic halogenation. The regioselectivity of these reactions is crucial and often directed by existing substituents.[5]
-
Introduction of the Nitrile Group: The cyano group can be introduced through several methods, such as Sandmeyer-type reactions from an amino precursor or by nucleophilic substitution.[6]
A logical, albeit hypothetical, synthetic workflow is presented below.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Dihalopyridine Intermediate
This step would likely involve the controlled halogenation of a suitable pyridine derivative. The precise starting material and reagents would be chosen to ensure the desired 3-bromo-5-chloro substitution pattern.
Step 2: Introduction of the 4-Cyano Group
From a suitable dihalopyridine intermediate, the introduction of the nitrile group at the 4-position could potentially be achieved through a nucleophilic aromatic substitution reaction or via a transition-metal-catalyzed cyanation reaction.
The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual synthetic workflow for this compound.
Predicted Reactivity and Chemical Properties
The reactivity of this compound is dictated by the interplay of its three distinct functional groups on the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, influencing the reactivity of the substituents.[7]
| Functional Group | Position | Predicted Reactivity | Potential Transformations |
| Bromo | 3 | Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8][9][10][11] | Introduction of aryl, heteroaryl, alkyl, and amino groups. |
| Chloro | 5 | Amenable to nucleophilic aromatic substitution (SNAr) reactions, though potentially less reactive than a halogen at the 2- or 4-position.[7][12][13][14] | Introduction of nucleophiles such as amines, alcohols, and thiols. |
| Nitrile | 4 | Can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or react with organometallic reagents.[15][16][17] | Conversion to other key functional groups for further derivatization. |
The differential reactivity of the bromo and chloro substituents presents an opportunity for selective, sequential functionalization, a highly valuable strategy in combinatorial chemistry and lead optimization.
Orthogonal Reactivity: A Gateway to Molecular Diversity
The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle.[8] This allows for the selective functionalization of the 3-position via a Suzuki or similar coupling reaction, leaving the 5-chloro substituent intact for subsequent modification through nucleophilic aromatic substitution.
Caption: Sequential functionalization of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are highly relevant to modern drug discovery. The pyridine-4-carbonitrile scaffold, in particular, is a known pharmacophore in various therapeutic areas.[18]
Kinase Inhibitors
A significant number of kinase inhibitors feature a substituted pyridine core.[19] The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. The nitrile group can also serve as a key hydrogen bond acceptor.
The general structure of a kinase inhibitor often involves a heterocyclic core that anchors the molecule in the hinge region of the kinase, with side chains extending into hydrophobic pockets. This compound provides an ideal starting point for the synthesis of such molecules.
Caption: Binding model of a hypothetical kinase inhibitor.
Other Therapeutic Areas
Beyond oncology, substituted pyridines have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[20] The versatility of this compound as a synthetic intermediate makes it a valuable tool for generating libraries of novel compounds for screening against a wide array of biological targets.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the reactivity of its constituent functional groups allows for the rational design of synthetic strategies and the prediction of its utility in various applications. Its potential for selective, orthogonal functionalization makes it a particularly attractive scaffold for the construction of diverse molecular libraries. For researchers in drug discovery and materials science, this molecule offers a gateway to novel chemical entities with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the strategic importance of highly functionalized heterocyclic intermediates like this compound will undoubtedly increase.
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Introduction: The Electronic Landscape of a Highly Functionalized Pyridine
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Bromo-5-chloropyridine-4-carbonitrile
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from a densely functionalized pyridine core, where the interplay of substituents creates a unique electronic environment that dictates the reactivity of each functional group. This guide focuses specifically on the chemical transformations of the nitrile (-C≡N) group, a versatile moiety whose reactivity is profoundly modulated by the electronic characteristics of the substituted pyridine ring.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of three potent electron-withdrawing groups (EWGs): a bromine atom at the 3-position, a chlorine atom at the 5-position, and the nitrile group itself at the 4-position. These substituents deactivate the ring through a combination of inductive (-I) and resonance (-M) effects.[1] The halogens primarily exert a strong inductive pull on electron density through the sigma (σ) framework.[2] The nitrile group, positioned para to the ring nitrogen, exerts both a strong inductive effect and a powerful resonance effect, further withdrawing π-electron density from the ring.[1][3] This pronounced electron deficiency makes the carbon atom of the nitrile group a highly electrophilic center, primed for a variety of nucleophilic attacks.[4][5][6]
This guide provides a detailed exploration of the principal reactions of the nitrile group in this specific molecular context: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section will delve into the underlying mechanisms, provide field-tested experimental protocols, and offer insights into how the molecular architecture influences reaction outcomes.
Caption: Electronic effects influencing nitrile group reactivity.
Hydrolysis: Conversion to 3-Bromo-5-chloropyridine-4-carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds via an amide intermediate.[5] This reaction can be catalyzed by either acid or base.[7][8][9][10] Given the stability of the halogenated pyridine ring under acidic conditions, acid-catalyzed hydrolysis is a robust and commonly employed method.
Causality Behind the Mechanism
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrile nitrogen.[5][8] This step is critical as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. The electron-deficient nature of the 3-bromo-5-chloropyridine ring already enhances the baseline electrophilicity of this carbon, and protonation further potentiates it for reaction. Following the nucleophilic attack, a series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide.[9] Under forcing conditions (e.g., elevated temperature), the amide undergoes subsequent hydrolysis to yield the final carboxylic acid and an ammonium salt.[11]
Caption: Pathway of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is a representative method for the hydrolysis of heterocyclic nitriles.
-
Reactor Setup: To a reflux reactor equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. The volume should be sufficient to fully dissolve the starting material upon gentle heating.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150°C) and maintain for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation: The carboxylic acid product will often precipitate out of the cold aqueous solution. If precipitation is incomplete, adjust the pH to ~2-3 with a saturated solution of sodium hydroxide.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Data Presentation: Hydrolysis Conditions
| Substrate Type | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Electron-deficient Aromatic Nitrile | 70% H₂SO₄ | 130-160 | 6-12 | 85-95 |
| Electron-rich Aromatic Nitrile | 37% HCl | 100-110 | 12-24 | 70-85 |
| Heterocyclic Nitrile | 85% H₃PO₄ | 150-180 | 4-8 | >90 |
| Metal-Catalyzed (General)[12] | Ni or Cu Catalyst | 80-120 | 2-6 | 80-99 |
Reduction: Synthesis of (3-Bromo-5-chloropyridin-4-yl)methanamine
The reduction of the nitrile group provides a direct route to primary amines, which are invaluable building blocks in drug development. The most common and effective method for this transformation is the use of a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[5][7]
Causality Behind the Mechanism
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic nitrile carbon.[4][7] This initial attack breaks one of the π-bonds of the triple bond and forms an intermediate imine anion, which is stabilized as a Lewis acid-base complex with aluminum.[7] This complex remains electrophilic enough to accept a second hydride ion, leading to a dianion intermediate.[5][9] A subsequent aqueous work-up quenches the reaction and protonates the nitrogen, yielding the final primary amine. The halogen substituents on the pyridine ring are generally stable to these conditions and do not interfere with the reaction.
Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.
Experimental Protocol: LiAlH₄ Reduction
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or distillation if necessary.
Data Presentation: Comparison of Reducing Agents
| Reagent | Equivalents | Conditions | Product | Key Feature |
| LiAlH₄[5][7] | 1.5 - 2.0 | THF, 0°C to reflux | Primary Amine | High reactivity, reduces most carbonyls |
| BH₃·THF | 1.0 - 1.5 | THF, reflux | Primary Amine | Milder than LiAlH₄, better functional group tolerance |
| H₂ / Raney Ni | Catalytic | High pressure, heat | Primary Amine | Catalytic hydrogenation, industrial scale |
| DIBAL-H[7] | 1.1 | Toluene, -78°C | Aldehyde | Stops at imine intermediate, which hydrolyzes |
[3+2] Cycloaddition: Formation of a Tetrazole Bioisostere
In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid functional group.[13] It shares a similar pKa and planar structure but offers improved metabolic stability and cell permeability. The most direct method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[14][15]
Causality Behind the Mechanism
This reaction is a 1,3-dipolar cycloaddition.[15][16] The nitrile acts as the dipolarophile, and the azide ion (N₃⁻) acts as the 1,3-dipole. The reaction is often facilitated by a Lewis acid (e.g., ZnCl₂, AlCl₃) or a proton source (e.g., NH₄Cl).[14] The catalyst coordinates to the nitrile nitrogen, dramatically increasing the electrophilicity of the carbon and activating it towards nucleophilic attack by the azide. The strong electron-withdrawing character of the 3-bromo-5-chloropyridine ring inherently enhances this electrophilicity, making this compound an excellent substrate for this transformation.[17] The reaction proceeds in a concerted or stepwise manner to form the stable, aromatic tetrazole ring.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-bromo-5-chloropyridine-4-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 3-bromo-5-chloropyridine-4-carbonitrile. As a highly functionalized heterocyclic compound, it serves as a versatile building block in medicinal chemistry and materials science. Understanding its distinct electrophilic and nucleophilic sites is paramount for its strategic application in complex molecular synthesis. This document dissects the interplay of the pyridine core with three potent electron-withdrawing substituents—bromo, chloro, and cyano—to provide a predictive framework for its behavior in chemical reactions. We will explore the molecule's reactivity through the lens of modern electronic theory, supported by mechanistic diagrams and established experimental insights, offering researchers and drug development professionals a robust guide for harnessing its synthetic potential.
The Electronic Landscape of the Substituted Pyridine Core
The pyridine ring is an aromatic heterocycle that is inherently electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom.[1][2] This fundamental property dictates its general reactivity, rendering it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr).[1][3][4] The reactivity of this compound is an amplified expression of this principle, governed by the powerful and cumulative electronic effects of its three substituents.
The electronic influence of each substituent can be understood through inductive and resonance effects:[5]
-
Bromo (at C3) and Chloro (at C5) Groups: As halogens, both bromine and chlorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[6] They also possess a weak electron-donating resonance effect (+M) via their lone pairs, but for halogens, the inductive effect is dominant, leading to a net withdrawal of electron density from the ring.
-
Cyano (at C4) Group: The nitrile group is a potent electron-withdrawing group (EWG) that deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M).[7] Its position at C4 (para to the nitrogen) allows it to effectively delocalize the ring's π-electrons onto the nitrile nitrogen, drastically reducing the electron density of the aromatic system.[7]
The synergistic combination of these three EWGs transforms the pyridine ring into a profoundly electron-poor, or electrophilic, scaffold.
Caption: Electronic effects in this compound.
Analysis of Nucleophilic Sites
In organic chemistry, nucleophilicity is associated with electron-rich centers. For this compound, the potential nucleophilic sites are limited.
The Pyridine Nitrogen (N1)
The primary and most intuitive nucleophilic site on any pyridine derivative is the lone pair of electrons on the nitrogen atom.[1] This lone pair resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for reactions with electrophiles and Lewis acids.[2]
However, the powerful electron-withdrawing effects of the bromo, chloro, and especially the para-cyano substituents dramatically reduce the electron density on the nitrogen atom.[7] This severe attenuation of electron density significantly diminishes the basicity (and thus the nucleophilicity) of the nitrogen. While protonation or coordination with a very strong Lewis acid is possible, the nitrogen in this molecule is a very weak base and nucleophile compared to unsubstituted pyridine.
| Compound | pKa (of conjugate acid) |
| Pyridine | ~5.2 |
| 4-Cyanopyridine | ~1.9 |
| This compound | < 1 (Estimated) |
This table illustrates the drastic reduction in basicity caused by electron-withdrawing groups.
Analysis of Electrophilic Sites and Reaction Pathways
The defining characteristic of this compound is the high electrophilicity of its carbon framework. This makes the molecule an excellent substrate for nucleophilic attack, primarily through the SNAr mechanism.
Primary Electrophilic Sites: C3 and C5
The most reactive sites for nucleophilic attack are the carbon atoms bearing the halogen substituents, C3 (bromo) and C5 (chloro) . These positions are primed for nucleophilic aromatic substitution for two critical reasons:
-
Presence of Good Leaving Groups: Both bromide (Br⁻) and chloride (Cl⁻) are effective leaving groups. The C-Br bond is generally weaker than the C-Cl bond, which may favor substitution at C3, but selectivity can be highly dependent on the nucleophile and reaction conditions.
-
Activation by the para-Cyano Group: The cyano group at C4 is perfectly positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack at C3 or C5.[7][8] The negative charge can be delocalized via resonance from the ring onto the electronegative nitrogen of the cyano group, significantly lowering the activation energy of the reaction.[7][9] This is the most critical factor driving the high reactivity of these sites.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electrophilic carbon (C3 or C5), breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate).
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group (Br⁻ or Cl⁻).
Caption: Generalized workflow for the SNAr reaction.
Below is a detailed representation of the resonance stabilization that enables this reaction at the C3 position.
Caption: Resonance stabilization of the Meisenheimer intermediate.
Secondary Electrophilic Sites: C2 and C6
The C2 and C6 positions, being ortho and para to the ring nitrogen respectively, are also highly electron-deficient. In many pyridines, these are primary sites for nucleophilic attack.[4][9] While they are indeed electrophilic in this molecule, they lack a conventional leaving group (only a hydride, H⁻, is present). Displacement of hydride requires extremely strong nucleophiles and harsh conditions (as seen in the Chichibabin reaction) and is significantly less favorable than the displacement of a halide.[8] Therefore, reactions at C2 and C6 are considered secondary pathways.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the aromatic ring of this compound is exceptionally disfavored. The ring is severely deactivated by three powerful EWGs, making it a very poor nucleophile.[7][10] Furthermore, any electrophilic reagent or Lewis acid catalyst would preferentially coordinate with the lone pair on the nitrogen atom, adding a positive charge and deactivating the ring even further.[1] For all practical purposes, EAS is not a viable reaction pathway for this substrate.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a representative methodology for the SNAr reaction, a cornerstone of functionalizing this scaffold. The selective displacement of one halogen allows for subsequent, orthogonal chemistry at the remaining halogen position.
Objective: Synthesize 3-amino-5-chloro-4-cyanopyridine via selective substitution of bromide.
Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Base: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the mixture.
-
Nucleophile Addition: Add 1.2 equivalents of the desired amine nucleophile (e.g., a solution of ammonia in an organic solvent, or a primary/secondary amine) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The C-Br bond is typically more labile under these conditions, favoring substitution at the C3 position.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Work-up: Cool the reaction to room temperature. Quench the mixture by pouring it into cold water.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-4-cyanopyridine.
Conclusion
The chemical personality of This compound is dominated by the profound electron-withdrawing nature of its substituents. This leads to a clear and predictable pattern of reactivity:
-
Nucleophilic Center: The pyridine nitrogen (N1) is the sole nucleophilic site, but its reactivity is severely dampened.
-
Electrophilic Centers: The carbon skeleton is highly electrophilic. The primary sites for reaction are C3 and C5 , which are highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of halogen leaving groups and powerful resonance stabilization of the reaction intermediate by the para-cyano group.
For scientists engaged in drug discovery and materials science, this molecule is a powerful electrophilic scaffold. Its well-defined reactivity allows for the precise and selective introduction of nucleophilic fragments at the C3 or C5 positions, opening avenues to a vast chemical space of novel, highly functionalized pyridine derivatives.
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Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
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Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024, September 24). Pearson. Retrieved from [Link]
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Unit 4 Pyridine | PDF. (n.d.). Slideshare. Retrieved from [Link]
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Why nucleophilic substitution in pyridine favours at position-2? (2016, November 22). Quora. Retrieved from [Link]
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Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
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Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]
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Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved from [Link]
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EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson. Retrieved from [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]
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Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 3-bromo-5-chloropyridine-4-carbonitrile for the Synthesis of Novel Pyridine Derivatives
Introduction
The pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The targeted functionalization of substituted pyridines is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its high efficiency and broad functional group tolerance.[1] This application note provides a comprehensive guide and a detailed protocol for the regioselective Suzuki-Miyaura coupling of 3-bromo-5-chloropyridine-4-carbonitrile.
This particular substrate is a valuable building block, featuring two distinct halogen atoms at the 3- and 5-positions, which allows for selective, stepwise functionalization. The key to this selectivity lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf >> Cl.[2] This significant difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the palladium catalyst preferentially at the C-Br bond.[1] This inherent property allows for a robust and predictable synthesis of 3-aryl-5-chloropyridine-4-carbonitriles, leaving the C-Cl bond intact for potential subsequent transformations.
This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, potential challenges, and troubleshooting strategies.
Mechanism of Regioselectivity
The cornerstone of this protocol is the selective activation of the C-Br bond over the C-Cl bond by the palladium(0) catalyst. The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The regioselectivity of the reaction with this compound is determined in the initial oxidative addition step.
The Pd(0) complex, the active catalytic species, preferentially inserts into the weaker C-Br bond. This is because the energy barrier for the cleavage of the C-Br bond is lower than that for the stronger C-Cl bond. Once the aryl-palladium(II)-bromide intermediate is formed, it proceeds through the transmetalation and reductive elimination steps to yield the desired 3-arylated product, regenerating the Pd(0) catalyst. The C-Cl bond remains largely unreactive under the optimized conditions, allowing for its potential use in subsequent cross-coupling reactions.
Caption: Regioselective Suzuki coupling workflow.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile
This protocol details the synthesis of a representative compound, 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | (Not available) | 218.44 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 218 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a solvent mixture like dioxane/water is common for Suzuki couplings.[1]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile.
-
Discussion of Experimental Choices and Potential Challenges
Catalyst and Ligand Selection
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki couplings as it is an air-stable Pd(0) source.[4] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used, which forms the active Pd(0) species in situ.
-
Ligand: For this specific substrate, the triphenylphosphine ligands provided by Pd(PPh₃)₄ are generally sufficient. For more challenging couplings, or if the C-Cl bond were to be targeted in a subsequent reaction, more electron-rich and bulky ligands like SPhos or XPhos might be necessary to facilitate the oxidative addition to the stronger C-Cl bond.[5]
Choice of Base and Solvent
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[6] Potassium carbonate (K₂CO₃) is a moderately strong base suitable for many Suzuki couplings. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for less reactive substrates.[5]
-
Solvent: A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is often optimal. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base.
Potential Side Reaction: Hydrolysis of the Cyano Group
A primary concern when working with a cyanopyridine under basic, aqueous conditions is the potential for hydrolysis of the nitrile (cyano) group. The hydrolysis can proceed in two stages: first to a primary amide, and then further to a carboxylic acid.[7][8]
-
Nitrile to Amide: This can occur under basic conditions, though it often requires more forcing conditions than typical Suzuki reactions.
-
Amide to Carboxylic Acid: Further hydrolysis to the carboxylic acid generally requires more vigorous conditions, such as a strong base and higher temperatures.[9]
While the conditions for the Suzuki protocol (K₂CO₃, 90 °C) are relatively mild, some hydrolysis of the nitrile to the corresponding amide may be observed as a minor side product. To mitigate this:
-
Use the mildest effective base: Start with K₂CO₃ before resorting to stronger bases like K₃PO₄ or Cs₂CO₃.
-
Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Anhydrous conditions: In some cases, anhydrous conditions with a base like potassium fluoride (KF) can be employed, which may suppress hydrolysis.[6]
Caption: Potential nitrile hydrolysis pathway.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use fresh catalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Increase temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure a thoroughly inert atmosphere; Consider a different base or solvent system to promote transmetalation. |
| Significant Nitrile Hydrolysis | Reaction time is too long; Base is too strong. | Monitor the reaction closely and work up immediately upon completion; Use a milder base such as Na₂CO₃ or consider anhydrous conditions with KF. |
| Dehalogenation | Catalyst deactivation pathway. | Use a different ligand or catalyst system; Lower the reaction temperature. |
Conclusion
The protocol described provides a reliable and regioselective method for the Suzuki-Miyaura coupling of this compound. The differential reactivity of the C-Br and C-Cl bonds allows for the predictable synthesis of 3-aryl-5-chloropyridine-4-carbonitriles, which are valuable intermediates for further synthetic elaboration. By understanding the underlying mechanism and potential side reactions, researchers can effectively utilize this protocol and troubleshoot any issues that may arise, paving the way for the efficient synthesis of novel and complex pyridine derivatives.
References
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). Molecules, 23(12), 3185. [Link]
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Chemistry of Nitriles. (2023, October 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Nitriles: base hydrolysis. (2018, June 24). [Video]. YouTube. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6760-6784. [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 15, 2026, from [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 15, 2026, from [Link]
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Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 15, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Suzuki-Miyaura Coupling. (2023, October 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(16), 2943-2953. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5171. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). [Video]. YouTube. [Link]
-
Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. (2021). Angewandte Chemie International Edition, 60(33), 18055-18061. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. [Link]
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Application Notes and Protocols for 3-bromo-5-chloropyridine-4-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Bromo-5-chloropyridine-4-carbonitrile Scaffold
In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic halogenation of this core, as seen in this compound, introduces regioselective handles for synthetic diversification, making it a highly valuable building block for medicinal chemists.[3][4] The presence of both a bromine and a chlorine atom allows for differential reactivity in cross-coupling reactions, while the electron-withdrawing nitrile group activates the pyridine ring for certain transformations. This document provides a detailed guide to the application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, and outlines robust protocols for its key transformations.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The this compound moiety is particularly well-suited for the synthesis of kinase inhibitors.[5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents at the 3, 4, and 5-positions can be elaborated to target specific features of the kinase active site, thereby achieving potency and selectivity.[6][7]
Synthetic Strategy: Leveraging Orthogonal Reactivity
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of synthetic strategies employing this scaffold. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl groups at the 3-position.[8] The less reactive C-Cl bond can then be subjected to nucleophilic aromatic substitution (SNAr) or a second cross-coupling reaction under more forcing conditions to build out the molecule in a stepwise and controlled manner.[9][10]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
This protocol details the selective coupling of an arylboronic acid to the C-3 position of this compound, leveraging the higher reactivity of the C-Br bond.[4][11]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-3 position.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 13600-43-6 | 217.45 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL | - |
| Deionized Water, degassed | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
This protocol typically affords the 3-aryl-5-chloropyridine-4-carbonitrile product in good to excellent yields (70-95%), depending on the nature of the arylboronic acid.
Protocol 2: Nucleophilic Aromatic Substitution at the C-5 Position
Following the Suzuki coupling, the remaining chlorine at the C-5 position can be displaced by a nucleophile, such as an amine, to introduce further diversity.[9][12]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution at the C-5 position.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Aryl-5-chloropyridine-4-carbonitrile | Varies | Varies | 1.0 | 1.0 |
| Amine (e.g., morpholine) | 110-91-8 | 87.12 | 1.5 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a sealed tube, add 3-aryl-5-chloropyridine-4-carbonitrile (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
Yields for the SNAr reaction can vary (50-85%) depending on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Structure-Activity Relationship (SAR) Insights
The synthetic versatility of this compound allows for systematic exploration of the structure-activity relationships of the resulting compounds.
Caption: Conceptual SAR exploration from the core scaffold.
For kinase inhibitors, the aryl group introduced at the C-3 position often occupies a hydrophobic pocket in the ATP binding site. The substituent at the C-5 position can be tailored to interact with the solvent-exposed region, potentially improving pharmacokinetic properties or forming additional interactions with the target protein. The nitrile group at C-4 can act as a hydrogen bond acceptor, further anchoring the molecule in the active site.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its differential reactivity allows for the controlled and sequential introduction of various functionalities, making it an ideal starting point for the synthesis of compound libraries for drug discovery. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this valuable scaffold in their pursuit of novel therapeutic agents.
References
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8).
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1).
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - ResearchGate. (2024, June 7).
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- What is 3-Bromo-5-chloropyridine and its Applications? - FAQ - Guidechem. (n.d.).
- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor - PubMed. (n.d.).
- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem. (n.d.).
- Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - NIH. (n.d.).
- Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα - PubMed. (2016, October 21).
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PubMed. (2024, June 25).
- Special Issue : Synthesis of Bioactive Compounds, 3rd Edition - MDPI. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC - PubMed Central. (2023, January 28).
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - R Discovery. (2021, February 6).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).
- Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC - NIH. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
- 3-Bromo-5-chloropyridine 97 73583-39-8 - Sigma-Aldrich. (n.d.).
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (n.d.).
- 1260010-08-9|3-Bromo-5-chloro-4-methylpyridine|BLD Pharm. (n.d.).
- 3-Bromo-5-fluoropyridine-4-carbonitrile|BLD Pharm. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem. (n.d.).
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Application Note & Protocol: Selective Sonogashira Coupling of 3-Bromo-5-chloropyridine-4-carbonitrile
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 3-bromo-5-chloropyridine-4-carbonitrile. The protocol is designed for researchers, medicinal chemists, and process development scientists who require a reliable method for the selective alkynylation at the C3 position of the pyridine ring. We present two robust protocols: a classic copper-co-catalyzed method and a modern copper-free alternative, explaining the scientific rationale behind reagent selection, reaction setup, and optimization strategies. This guide emphasizes safety, efficiency, and reproducibility to facilitate the synthesis of valuable alkynyl-substituted pyridine carbonitrile building blocks.
Introduction: The Strategic Value of Alkynylpyridines
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[3][4]
The substrate of interest, this compound, is a highly functionalized heterocyclic building block. The presence of two distinct halogen atoms (bromine and chlorine) offers the potential for sequential, site-selective cross-coupling reactions. Based on the general reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br >> Cl), the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine bond.[1][5] This inherent reactivity difference allows for a highly selective Sonogashira coupling at the C3 position, leaving the C5 chloro-substituent intact for subsequent transformations. The electron-withdrawing nature of the nitrile group further activates the C-Br bond, often facilitating the reaction under milder conditions.[6]
This application note will detail the experimental procedure to exploit this reactivity differential, providing a reliable pathway to 3-alkynyl-5-chloropyridine-4-carbonitrile derivatives.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
Understanding the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[2][8]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[9]
Caption: Simplified Sonogashira catalytic cycles.
A key challenge in the classic procedure is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which forms an undesirable diyne byproduct.[10] This is particularly problematic if the alkyne is valuable. Copper-free protocols have been developed to circumvent this issue, relying on a base to directly form the palladium acetylide intermediate, albeit sometimes requiring higher temperatures or stronger bases.[4][11]
Safety & Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[12]
-
This compound: This compound is classified as acutely toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[13]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃): These are air-sensitive and toxic. Handle under an inert atmosphere where possible.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Solvents (DMF, THF, Toluene): These are flammable and have specific health hazards. Ensure no ignition sources are present.
-
Bases (Et₃N, DIPEA): These are corrosive and flammable. Dispense in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[14][15]
Experimental Protocols
Reagents and Equipment
The following table summarizes the key reagents for a typical 1 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Role |
| This compound | C₆H₂BrClN₂ | 219.45 | 219.5 | 1.0 | Aryl Halide Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 123 | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 | 0.05 | Palladium Pre-catalyst (5 mol%) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 9.5 | 0.05 | Co-catalyst (5 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 304 | 3.0 | Base |
| Anhydrous Solvent (e.g., THF) | C₄H₈O | - | 5 mL | - | Reaction Medium |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles for liquid transfer
-
Standard glassware for work-up and purification
Experimental Workflow Diagram
Caption: General workflow for the Sonogashira coupling experiment.
Protocol 1: Classic Copper-Co-Catalyzed Sonogashira Coupling
This protocol is robust and generally provides high yields for a wide range of alkynes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (219.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol, 5 mol%), and Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times. This is crucial to prevent oxidation of the catalyst and homocoupling.[7][16]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous tetrahydrofuran (THF). Stir the mixture for 5 minutes to dissolve the reagents. Add triethylamine (0.42 mL, 3.0 mmol) followed by the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously. The solution will typically turn dark and heterogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper salts and amine base, followed by brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-5-chloropyridine-4-carbonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.[11][17]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (219.5 mg, 1.0 mmol), (AllylPdCl)₂ (9.1 mg, 0.025 mmol, 2.5 mol% Pd), and P(t-Bu)₃ (tri-tert-butylphosphine, 10.1 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Under inert gas, add 5 mL of anhydrous dimethylformamide (DMF). Stir for 5 minutes. Add the terminal alkyne (1.2 mmol) followed by diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol).
-
Reaction: Heat the mixture to 80 °C. The use of a more electron-rich and bulky phosphine like P(t-Bu)₃ often allows for efficient coupling without copper, even at slightly elevated temperatures.[11]
-
Monitoring, Work-up, and Purification: Follow the procedures outlined in steps 5-7 of Protocol 1. Note that the work-up will require washing with water to remove the high-boiling DMF solvent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere technique. Use freshly opened solvents and reagents. |
| Insufficient temperature | Increase reaction temperature in 10 °C increments. | |
| Poor quality reagents | Purify reagents if necessary. Use a different batch of catalyst. | |
| Alkyne Homocoupling | Oxygen contamination in the copper-catalyzed reaction | Improve degassing procedure. Run the reaction under a slight positive pressure of N₂/Ar. Switch to Protocol 2. |
| Formation of Byproducts | Dehalogenation (loss of Br or Cl) | Lower the reaction temperature. Use a less aggressive base. |
| Reaction with the nitrile group | This is rare under Sonogashira conditions, but if observed, consider milder bases or lower temperatures. |
Conclusion
The selective Sonogashira coupling of this compound is a highly effective method for synthesizing functionalized heterocyclic compounds. By carefully selecting either a classic copper-co-catalyzed system or a modern copper-free alternative, researchers can achieve high yields while minimizing side reactions. The protocols provided herein offer a validated starting point for laboratory synthesis, and the mechanistic insights and troubleshooting guide will aid in further optimization for specific terminal alkynes and reaction scales.
References
-
Title: Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: Semantic Scholar URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: Semantic Scholar URL: [Link]
-
Title: Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne Source: ScienceDirect URL: [Link]
-
Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL: [Link]
-
Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Sonogashira coupling Source: Golden URL: [Link]
-
Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - NIH URL: [Link]
-
Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds Source: ResearchGate URL: [Link]
-
Title: SAFETY DATA SHEET Source: Acros PharmaTech Limited URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications URL: [Link]
-
Title: Sonogashira coupling Source: YouTube URL: [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 8. m.youtube.com [m.youtube.com]
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- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acrospharma.co.kr [acrospharma.co.kr]
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- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
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- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
The Versatile Role of 3-Bromo-5-chloropyridine-4-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Chemistry
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 3-bromo-5-chloropyridine-4-carbonitrile stands out as a particularly versatile and valuable building block. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective palladium-catalyzed cross-coupling and an electron-withdrawing nitrile group, offers a gateway to a diverse range of complex molecular architectures. This guide provides an in-depth exploration of the application of this substrate in several pivotal palladium-catalyzed reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the bromine and chlorine atoms on the pyridine ring is central to the synthetic utility of this molecule. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition allows for regioselective functionalization. This inherent reactivity difference enables a stepwise approach to the synthesis of polysubstituted pyridines, a critical advantage in the construction of intricate molecular frameworks. The electron-withdrawing nature of the nitrile group at the 4-position further influences the reactivity of the pyridine ring, making a nuanced understanding of reaction conditions paramount for successful transformations.
This document will delve into the practical application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction. For each reaction, we will discuss the underlying mechanism, provide a detailed experimental protocol, and present a summary of key reaction parameters.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The C-Br bond of this compound, being more reactive than the C-Cl bond, will preferentially undergo this step. The subsequent transmetalation involves the transfer of the organic group from the boron reagent to the palladium center, a process facilitated by the base. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.[5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[7] For a substrate like this compound, this reaction provides a direct route to 3-alkynyl-5-chloro-4-cyanopyridine derivatives.
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyridine substrate. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[7]
Catalytic Cycle of the Sonogashira Reaction
Sources
Application Notes & Protocols: Strategic Functionalization of the 3-Bromo-5-chloropyridine-4-carbonitrile Scaffold
Introduction: Unlocking the Potential of a Polysubstituted Pyridine Core
The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical development, serving as a privileged scaffold in a multitude of biologically active agents.[1] Among the vast array of pyridine-based building blocks, 3-bromo-5-chloropyridine-4-carbonitrile stands out as a highly versatile and strategically valuable intermediate. Its utility is derived from a unique combination of features: an electron-deficient aromatic system, two distinct halogen atoms offering orthogonal reactivity, and a synthetically malleable nitrile group.
This guide provides an in-depth exploration of the functionalization strategies for this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitrile group modifications. The inherent reactivity differences between the C3-Br and C5-Cl bonds, coupled with the electronic influence of the C4-nitrile, allow for precise and regioselective molecular construction.[2][3]
Core Reactivity Principles
The functionalization of this compound is governed by the interplay of its structural components. Understanding these principles is critical for designing successful synthetic routes.
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[2] This hierarchy allows for the selective functionalization of the C3-Br bond while leaving the C5-Cl bond intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the C4-cyano group are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic landscape activates the ring for attack by nucleophiles, particularly at positions ortho and para to the activating groups.[4][5]
-
Nitrile Group Versatility: The cyano (-C≡N) moiety is not merely an activating group; it is a versatile synthetic handle that can be converted into other critical functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction).[1][6]
Below is a diagram illustrating the primary sites of reactivity on the core scaffold.
Caption: Key functionalization pathways for the pyridine scaffold.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The higher reactivity of the C-Br bond makes palladium-catalyzed cross-coupling a highly effective and regioselective method for introducing molecular complexity at the C3 position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.[8]
This protocol describes a typical procedure for the selective coupling at the C3-Br position.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-chloro-3-(4-methoxyphenyl)pyridine-4-carbonitrile.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commercially available catalyst effective for a wide range of substrates. |
| Base | K₂CO₃ | A moderately strong base sufficient to facilitate the transmetalation step without hydrolyzing the nitrile.[9] |
| Solvent | Dioxane/Water | The aqueous mixture enhances the solubility of the base and boronic acid, often accelerating the reaction. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[11][12]
This protocol provides a general procedure for the C-N coupling at the C3-position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to afford 5-chloro-3-(morpholin-4-yl)pyridine-4-carbonitrile.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A common and highly effective pre-catalyst and ligand combination for C-N coupling, offering good stability and activity.[12] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[13] |
| Solvent | Toluene | A standard non-polar solvent for Buchwald-Hartwig reactions, suitable for the required reaction temperatures. |
| Temperature | 100-110 °C | Higher temperatures are often necessary to drive the amination of heteroaryl halides. |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp-hybridized carbon (of a terminal alkyne) and an sp²-hybridized carbon (of an aryl halide).[14][15] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[15]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion (typically 2-6 hours), as monitored by TLC.
-
Once the reaction is complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 5-chloro-3-(phenylethynyl)pyridine-4-carbonitrile.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira coupling. The copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate.[16] |
| Base/Solvent | Triethylamine (TEA) | Acts as both the base to deprotonate the alkyne and as the solvent for the reaction. |
| Temperature | RT to 50 °C | The reaction is often efficient at or near room temperature, reflecting the high reactivity of the C-Br bond.[14] |
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
While cross-coupling reactions dominate at the C3 position, the C5-chloro substituent can be targeted via nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the pyridine nitrogen and the C4-nitrile group activate the C5 position towards nucleophilic attack.[4] This provides an orthogonal strategy for functionalization.
Caption: The two-step Addition-Elimination mechanism of SNAr.[17]
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.5 eq, or as a solution in methanol)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide portion-wise as a solid or dropwise as a solution in methanol.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization to yield 3-bromo-5-methoxypyridine-4-carbonitrile.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Methoxide | A strong nucleophile capable of attacking the electron-deficient pyridine ring. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the cation (Na⁺) and accelerates SNAr reactions. |
| Temperature | 0 °C to RT | Initial cooling helps to control the exothermicity of the reaction, followed by stirring at room temperature to ensure completion. |
Transformations of the C4-Nitrile Group
The nitrile group offers a gateway to other valuable functionalities, significantly expanding the synthetic utility of the scaffold.
Protocol 5: Hydrolysis to Carboxylic Acid
The conversion of the nitrile to a carboxylic acid provides access to amides, esters, and other acid derivatives.
Materials:
-
Substituted pyridine-4-carbonitrile (e.g., from Protocol 1-4) (1.0 eq)
-
Sulfuric acid (H₂SO₄), 6 M aqueous solution
Procedure:
-
To a round-bottom flask, add the pyridine-4-carbonitrile substrate.
-
Add the 6 M H₂SO₄ solution.
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 6-24 hours. Monitor by LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to ~3-4 with a concentrated base (e.g., 10 M NaOH). The product will often precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the corresponding pyridine-4-carboxylic acid.
Protocol 6: Reduction to Aminomethyl Group
Reduction of the nitrile yields a primary amine, a key functional group for introducing further diversity, for example, through reductive amination or amide coupling.
Materials:
-
Substituted pyridine-4-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the pyridine-4-carbonitrile substrate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench it carefully and sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude pyridine-4-methanamine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. By leveraging the principles of regioselective cross-coupling, nucleophilic aromatic substitution, and nitrile group manipulation, researchers can access a vast chemical space. The protocols detailed in this guide provide a validated starting point for the strategic construction of novel molecular entities for applications in drug discovery, materials science, and beyond.
References
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.
- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization.
- Electrochemical reductions of cyanopyridine bases.
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed.
- How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- Buchwald–Hartwig amin
- Pyridine Chemistry: Building Blocks and Applications of 3-Bromo-5-chloropicolinonitrile. Novochems.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- Suzuki reaction. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- 4-Cyanopyridine. Ningbo Zhenhai Fellow Chemical Co.,Ltd.
- nucleophilic arom
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.
- Nucleophilic Arom
- What is 3-Bromo-5-chloropyridine and its Applic
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Application Note & Protocol: A Proposed Route for the Large-Scale Synthesis of 3-Bromo-5-chloropyridine-4-carbonitrile
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical development. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. The specific compound, 3-bromo-5-chloropyridine-4-carbonitrile, represents a highly functionalized intermediate, offering multiple points for further chemical elaboration. The presence of orthogonal halogen atoms (bromine and chlorine) and a cyano group allows for selective and diverse downstream reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as transformations of the nitrile moiety.
This document outlines a proposed, robust, and scalable three-step synthetic route to this compound, designed for researchers and process chemists in the pharmaceutical and chemical industries. The proposed pathway is grounded in well-established chemical principles, including electrophilic halogenation of activated pyridines and the classic Sandmeyer reaction for the introduction of a cyano group.[1][2]
Proposed Synthetic Strategy: A Three-Step Approach
The synthesis of this compound can be logically approached in a three-step sequence starting from the readily available 2-aminopyridine. This strategy focuses on the sequential introduction of the required substituents onto the pyridine ring.
Diagram 1: Proposed three-step synthesis of this compound.
The rationale for this sequence is as follows:
-
Step 1: Chlorination of 2-aminopyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 5-position.
-
Step 2: Bromination of 2-amino-5-chloropyridine. The continued presence of the activating amino group facilitates the introduction of bromine at the 3-position.
-
Step 3: Sandmeyer Cyanation. The amino group, having served its purpose as a directing group, is then converted into the target cyano group via a diazonium salt intermediate.[1][2][3][4][5] This final step is a classic and reliable method for introducing a nitrile functionality onto an aromatic ring.[1][2][3][4][5]
Detailed Experimental Protocols
Disclaimer: The following protocols are proposed for a laboratory scale and should be optimized for safety and efficiency before any large-scale implementation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-5-chloropyridine
Rationale: The chlorination of 2-aminopyridine is a standard electrophilic aromatic substitution. The amino group strongly activates the pyridine ring, and the reaction with a suitable chlorinating agent like N-chlorosuccinimide (NCS) or hydrogen peroxide in hydrochloric acid provides the desired product with high regioselectivity.
Materials:
-
2-Aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 volumes), add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-chloropyridine as a solid.
Step 2: Synthesis of 2-Amino-3-bromo-5-chloropyridine
Rationale: With the 5-position blocked, the activating amino group now directs the electrophilic bromination to the 3-position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[6]
Materials:
-
2-Amino-5-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in dichloromethane (15 volumes) in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) in portions, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-amino-3-bromo-5-chloropyridine.
Step 3: Sandmeyer Cyanation to this compound
Rationale: The Sandmeyer reaction is a powerful method for replacing an amino group with a variety of substituents, including cyano groups.[1][2][3][4][5] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[1][2][3][4][5]
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Toluene
-
Sodium hydroxide (aqueous solution)
-
Ammonium hydroxide (aqueous solution)
Procedure:
-
Diazotization:
-
Carefully add concentrated sulfuric acid (4.0 eq) to a cooled (0 °C) suspension of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in water.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (2.0 eq) in water.
-
Cool this solution to 0 °C and slowly add the cold diazonium salt solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with toluene.
-
Wash the combined organic layers with aqueous sodium hydroxide, followed by a wash with ammonium hydroxide to remove any residual copper salts, and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Expected Yield | Purity (Typical) |
| 1 | 2-Aminopyridine | 1.0 | NCS | 1.1 | 85-95% | >98% |
| 2 | 2-Amino-5-chloropyridine | 1.0 | NBS | 1.05 | 80-90% | >97% |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 1.0 | NaNO₂ / CuCN | 1.2 / 1.5 | 60-75% | >99% |
Process Safety and Scale-Up Considerations
-
Hazardous Reagents: This synthesis involves several hazardous materials. Bromine (if used directly), NBS, and NCS are corrosive and strong oxidizing agents. Cyanide salts (CuCN, KCN) are highly toxic. Diazonium salts can be explosive if allowed to dry. All manipulations must be performed with extreme care in a controlled environment.
-
Thermal Safety: The diazotization step is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the diazonium salt. On a large scale, the addition of sodium nitrite should be done slowly with efficient cooling.
-
Waste Management: Aqueous waste containing cyanide and copper salts must be quenched and disposed of according to strict environmental regulations. Typically, treatment with bleach (sodium hypochlorite) can oxidize cyanide to the less toxic cyanate.
-
Scale-Up Challenges:
-
Mixing: Efficient stirring is crucial, especially during the formation of slurries and the addition of reagents.
-
Heat Transfer: Maintaining precise temperature control during exothermic steps becomes more challenging at a larger scale, requiring jacketed reactors with efficient cooling systems.
-
Gas Evolution: The Sandmeyer reaction evolves a large volume of nitrogen gas. The reactor must be adequately vented to handle the gas flow safely.
-
Purification: Recrystallization and column chromatography may become impractical at a very large scale. Alternative purification methods such as distillation or melt crystallization should be investigated.
-
Analytical Quality Control
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the formation of impurities.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile impurities.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds.
-
References
- Marco-Contelles, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Source details not fully available in search results]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Smolecule. (n.d.). Buy 4-Chloropyrimidine-5-carbonitrile | 16357-68-9. [Source details not fully available in search results]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. [Source details not fully available in search results]
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SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Source details not fully available in search results]
-
Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
- Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Source details not fully available in search results]
- National Center for Biotechnology Information. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Source details not fully available in search results]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. (n.d.). US4672121A - Preparation of 4-substituted pyridines using quaternary pyridine salts.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
- ChemicalBook. (n.d.). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. [Source details not fully available in search results]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-chloropyridine-4-carbonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of FDA-approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a favored building block for targeting the ATP-binding site of protein kinases. Within this class of intermediates, 3-bromo-5-chloropyridine-4-carbonitrile has emerged as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors, notably targeting the Janus kinase (JAK) and Spleen Tyrosine Kinase (Syk) families.[1][2][3][4]
This technical guide provides an in-depth analysis of the application of this compound in kinase inhibitor synthesis. We will explore its strategic advantages, detail protocols for its selective functionalization via palladium-catalyzed cross-coupling reactions, and discuss the rationale behind the experimental choices that enable the construction of complex bioactive molecules.
The key to the utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential (generally I > Br > OTf >> Cl) allows for the sequential and regioselective introduction of different functionalities, a crucial strategy for building molecular complexity and fine-tuning pharmacological activity.[5] The electron-withdrawing nature of the nitrile group at the 4-position further activates the pyridine ring, influencing the reactivity of the halogen atoms and providing a key interaction point in the final inhibitor.
Core Synthetic Strategies: Harnessing Palladium Catalysis
The two primary transformations employed to functionalize the this compound core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental to modern drug discovery and allow for the modular assembly of kinase inhibitor scaffolds.
Regioselective Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters.[5] The higher reactivity of the C-Br bond at the 3-position allows for its selective coupling while leaving the C-Cl bond at the 5-position intact for subsequent modifications.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ is a classic, reliable option, while catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand often provide higher activity and broader substrate scope.
-
Ligand: The choice of phosphine ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially with less reactive coupling partners.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[6] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DME) and an aqueous solution of the base. The solvent system must be able to dissolve both the organic and inorganic reagents.
Workflow for Regioselective Suzuki-Miyaura Coupling:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for similar bromochloroheterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add toluene (5 mL), ethanol (2 mL), and the 2 M Na₂CO₃ solution (2 mL) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloropyridine-4-carbonitrile.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88-96 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-93 |
Note: The yields presented are based on reactions with analogous bromochloroheterocycles and represent expected outcomes. Actual yields may vary.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in kinase inhibitors, often forming the "hinge-binding" motif that interacts with the kinase's backbone.[7][8] Similar to the Suzuki coupling, this reaction can be performed selectively at the C3-bromo position.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[4] Sterically hindered, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often required to facilitate the reductive elimination step, which is typically rate-limiting. Pre-formed palladium-ligand complexes (precatalysts) are also highly effective and can improve reproducibility.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[4] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is generalized from procedures for similar bromopyridine substrates.[9]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis: Targeting JAK and Syk
The 3-aryl-5-chloropyridine-4-carbonitrile and 3-amino-5-chloropyridine-4-carbonitrile intermediates are valuable precursors for a range of kinase inhibitors. The remaining chloro group at the 5-position can be further functionalized, for example, through nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction, to complete the synthesis of the target molecule.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate inflammation and immunity.[10] Dysregulation of JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[1][2] Several approved JAK inhibitors feature a core structure that can be derived from intermediates like those synthesized from this compound. For instance, the pyrazolyl pyrrolo[2,3-d]pyrimidine scaffold, found in several JAK inhibitors, can be constructed using such precursors.[1][2]
Spleen Tyrosine Kinase (Syk) Inhibitors
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. It is a key mediator in allergic and inflammatory responses, making it an attractive target for diseases such as rheumatoid arthritis, asthma, and certain hematological cancers.[3] Many Syk inhibitors are based on pyrimidine or similar heterocyclic scaffolds, which can be readily synthesized using the cross-coupling strategies described above.[3][4]
Synthetic Strategy Overview:
Caption: Synthetic pathways to kinase inhibitors.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its differential halogen reactivity allows for controlled, regioselective functionalization, enabling the efficient construction of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the key enabling technologies for unlocking the potential of this intermediate. By understanding the principles behind these reactions and carefully selecting the appropriate catalysts, ligands, and conditions, researchers can rapidly generate libraries of novel compounds for screening against a wide range of kinase targets. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of intermediates like this compound will remain a critical component of successful drug discovery programs.
References
- Processes for preparing jak inhibitors and related intermediate compounds. (n.d.). Google Patents.
- Processes for preparing JAK inhibitors and related intermediate compounds. (n.d.). Google Patents.
- Aminopyrimidines as syk inhibitors. (n.d.). Google Patents.
- Composition and method for inhibition of the jak pathway. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]
- JAK INHIBITOR COMPOUND AND USE THEREOF. (2020). Google Patents.
- Pyrrolopyrimidine derivatives as syk inhibitors. (n.d.). Google Patents.
- Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
-
Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (1996). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved from [Link]
-
Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2002). PubMed. Retrieved from [Link]
-
Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. (2024). The Raj Group. Retrieved from [Link]
-
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. (2002). PubMed. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PubMed Central. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (n.d.). PubMed Central. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]
-
Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. (n.d.). MDPI. Retrieved from [Link]
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved from [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). PubMed Central. Retrieved from [Link]
-
An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). PubMed. Retrieved from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 4. MX376059B - SUBSTITUTED PYRIMIDINE COMPOUNDS AND THEIR USE AS SPLEEN TYROSINE KINASE (SYK) INHIBITORS. - Google Patents [patents.google.com]
- 5. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 6. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 7. TW200938542A - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Bioactive Molecules from 3-bromo-5-chloropyridine-4-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its unique electronic properties and synthetic versatility make it a "privileged structure" in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of 3-bromo-5-chloropyridine-4-carbonitrile, a highly functionalized building block poised for the development of diverse libraries of bioactive molecules. We present detailed protocols for the selective chemical modification of this scaffold, focusing on modern cross-coupling reactions, and provide established methodologies for evaluating the biological activity of the resulting compounds. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers in drug discovery.
Introduction: The Strategic Value of this compound
The starting material, this compound, offers a unique combination of features for strategic library synthesis:
-
Orthogonal Reactivity: The presence of two different halogens (bromine and chlorine) allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, a principle rooted in the relative bond dissociation energies (C-Br < C-Cl).[2] This differential reactivity is the key to controlled, site-selective diversification.
-
Electron-Deficient Core: The pyridine nitrogen and the strongly electron-withdrawing cyano group at the 4-position render the pyridine ring electron-deficient. This electronic nature activates the halogen positions (C3 and C5) for palladium-catalyzed cross-coupling reactions and also for nucleophilic aromatic substitution (SNAr).
-
Bioactive Potential: The pyridine-3,5-dicarbonitrile scaffold has been identified in potent anticancer agents, such as VEGFR-2 inhibitors.[3] The cyano group can act as a key hydrogen bond acceptor in interactions with protein targets, while the substituted pyridine core provides a rigid framework for orienting pharmacophoric groups.
This guide will focus on two primary pathways for diversification: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation, followed by protocols for assessing anticancer and antimicrobial activity.
Synthetic Protocols for Library Generation
The following protocols are model procedures based on established principles of cross-coupling chemistry on halogenated pyridines.[4][5] Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol details the selective reaction at the more reactive C-Br bond to synthesize 3-aryl-5-chloropyridine-4-carbonitrile derivatives.
Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide.[6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The higher reactivity of the C-Br bond directs the initial oxidative addition to the C3 position.[2]
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere synthesis
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (e.g., 233 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and Na₂CO₃ (e.g., 212 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe. The solvent mixture should be degassed prior to use.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile.
-
-
Self-Validation:
-
TLC/LC-MS Monitoring: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot/peak corresponding to the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product should confirm the presence of the 4-methoxyphenyl group and the retention of the chlorine atom.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the product.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst effective for a wide range of Suzuki couplings. |
| Base | Na₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step. |
| Solvent | Dioxane/Water | A common biphasic solvent system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective C-C bond formation at the C3 position.
Protocol 2: Buchwald-Hartwig Amination of the C3-Arylated Intermediate
This protocol describes the subsequent functionalization of the remaining C-Cl bond with an amine, a key step in synthesizing scaffolds found in many kinase inhibitors.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[4] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. Generally, C-Cl bonds are less reactive than C-Br bonds and may require more forcing conditions or more electron-rich phosphine ligands to facilitate the initial oxidative addition step.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(morpholino)pyridine-4-carbonitrile
-
Materials:
-
3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile (1.0 eq, from Protocol 1)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere synthesis
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and XPhos (e.g., 19 mg, 0.04 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (e.g., 5 mL). Stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask under argon, add 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile (e.g., 256 mg, 1.0 mmol) and NaOtBu (e.g., 135 mg, 1.4 mmol).
-
Add the prepared catalyst solution to the substrate mixture via syringe.
-
Add morpholine (e.g., 131 µL, 1.5 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-(4-methoxyphenyl)-5-(morpholino)pyridine-4-carbonitrile.
-
-
Self-Validation:
-
LC-MS Monitoring: Track the disappearance of the chloro-substituted starting material and the emergence of the aminated product peak.
-
NMR Spectroscopy: Confirm the incorporation of the morpholine moiety and the absence of the C-Cl bond's influence on adjacent proton signals.
-
HRMS: Verify the exact mass of the final C-N coupled product.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that promotes the challenging oxidative addition of the C-Cl bond.[4] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar solvent suitable for the required reaction temperature. |
| Temperature | 110 °C | Higher temperature is necessary to overcome the activation barrier for C-Cl bond cleavage. |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for C-N bond formation.
Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. The following are standard, robust protocols for initial screening.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Experimental Protocol: MTT Assay on a Human Cancer Cell Line (e.g., MCF-7)
-
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO (stock solutions)
-
96-well flat-bottom microplates
-
Multi-channel pipette, microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well plate. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Standard laboratory microbiology equipment
-
-
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. Typically, 50 µL of broth is added to all wells, then 50 µL of the stock compound solution is added to the first column and serially diluted across the plate. The final volume in each well before inoculation will be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculated broth without any compound.
-
Sterility Control: Wells containing 100 µL of uninoculated broth.
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
-
Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).
-
Data Interpretation Workflow for Biological Assays
Caption: Data analysis workflow for primary biological screening.
References
- Benchchem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
- Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5863.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Abdel-rahman, H. M., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 12(45), 29363-29379.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol.
- Microbiology International. (n.d.). Broth Microdilution.
- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Benchchem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
- Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4410-4418.
- World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- NPTEL. (n.d.). Nucleophilic Aromatic Substitution.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloropyridine-4-carbonitrile
Welcome to the technical support guide for the synthesis of 3-bromo-5-chloropyridine-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and scalable synthetic strategies typically begin with a pre-functionalized pyridine ring. A common route involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction. For instance, starting from 3-amino-5-chloropyridine-4-carbonitrile, a diazotization reaction followed by treatment with a copper(I) bromide source effectively installs the bromine atom at the 3-position.[1][2][3][4] An alternative approach could involve direct bromination of a suitable pyridine precursor, though regioselectivity can be a significant challenge due to the electronic nature of the pyridine ring.[5]
Q2: What are the critical reaction parameters that influence yield and purity?
A2: Several parameters are crucial for maximizing yield and purity:
-
Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts can be unstable at elevated temperatures. Maintaining a low temperature (typically 0-5 °C) is critical to prevent decomposition and side reactions.[1]
-
Reagent Stoichiometry: Precise control over the molar equivalents of the diazotizing agent (e.g., sodium nitrite) and the bromide source is essential. An excess or deficit can lead to incomplete reactions or the formation of impurities.
-
Acid Concentration: The reaction is typically performed in a strong acidic medium (e.g., HBr). The acid concentration affects the formation and stability of the diazonium salt.
-
Purity of Starting Materials: Impurities in the initial pyridine substrate can carry through the synthesis or interfere with the reaction, leading to a complex product mixture that is difficult to purify.
Q3: What are the main safety hazards associated with this synthesis?
A3: The primary safety concerns are:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated or allowed to dry. They are almost always generated and used in situ in solution. Uncontrolled temperature increases can lead to rapid decomposition and pressure buildup.
-
Toxicity of Reagents: The reagents used, including halogenated pyridines and copper salts, can be toxic and hazardous. For example, 3-bromo-5-chloropyridine is classified as acutely toxic if swallowed and can cause serious eye and skin irritation.
-
Corrosive Acids: Strong acids like HBr are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a structured format, providing potential causes and validated solutions to get your synthesis back on track.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of the starting aminopyridine remaining after the expected reaction time.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Diazotization | The amino group was not fully converted to the diazonium salt. This can be due to insufficient diazotizing agent or poor temperature control, leading to premature decomposition. | Ensure accurate stoichiometry of sodium nitrite. Add the nitrite solution slowly and sub-surface while maintaining the reaction temperature strictly between 0-5 °C. Use a starch-iodide paper test to check for a slight excess of nitrous acid, indicating complete reaction. |
| Inactive Copper Catalyst | The copper(I) bromide catalyst may have oxidized to copper(II), which is less effective in the Sandmeyer reaction.[2] | Use freshly purchased, high-purity CuBr. If oxidation is suspected, the catalyst can be purified by washing with a reducing agent solution (e.g., sulfurous acid) followed by water, ethanol, and ether, and then dried under vacuum. |
| Incorrect Acidity | The concentration of the acid (e.g., HBr) is critical for the stability and reactivity of the diazonium salt. If the medium is not acidic enough, the diazonium salt may not form efficiently or may undergo side reactions. | Ensure the correct concentration and volume of acid are used as per the protocol. The starting amine must be fully protonated to dissolve and react properly. |
Problem 2: Significant Formation of Byproducts
Symptoms: The crude product contains multiple spots on TLC or peaks in LC-MS, leading to low yield of the desired product and difficult purification.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Phenolic Impurity Formation | The diazonium salt can react with water to form a hydroxylated byproduct (3-chloro-5-hydroxy-pyridine-4-carbonitrile). This is more likely if the temperature rises or if the reaction is prolonged.[2][3] | Maintain strict temperature control below 5 °C. Once the diazotization is complete, proceed immediately to the Sandmeyer step without letting the diazonium salt solution stand for extended periods. |
| Formation of Azo Compounds | The diazonium salt can couple with the electron-rich starting amine or product to form colored azo impurities. | Ensure slow, controlled addition of the diazonium salt solution to the copper bromide catalyst solution. This maintains a low concentration of the diazonium salt, minimizing the chance of coupling reactions. |
| Unwanted Halogen Exchange | Although less common, depending on the reaction conditions and presence of other halides, minor amounts of other halogenated pyridines might form. | Use a specific copper(I) halide (CuBr for bromination) and the corresponding hydrohalic acid (HBr) to ensure the desired halogen is incorporated. |
Problem 3: Difficult Product Isolation and Purification
Symptoms: Challenges during aqueous workup (e.g., emulsions) or poor separation of the product from impurities during column chromatography.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Residual Copper Salts | Copper salts can complicate extraction and purification. They may cause emulsions or streak on silica gel columns. | During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with ammonium hydroxide to remove copper salts. A filtration through a small plug of Celite® can also help remove fine precipitates. |
| Co-eluting Impurities | Byproducts with similar polarity to the desired product can make chromatographic separation difficult. | Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) often provides better resolution. Re-crystallization of the semi-purified product can also be an effective final purification step. |
| Product Volatility | Halogenated pyridines can be volatile. Aggressive removal of solvent under high vacuum and heat can lead to significant product loss. | Use a rotary evaporator with controlled temperature and pressure. For final drying, it is often sufficient to leave the product under high vacuum at room temperature. |
Visualized Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocol
This protocol is a representative example based on established Sandmeyer reaction principles.[1][2][6] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
3-amino-5-chloropyridine-4-carbonitrile
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diazonium Salt Formation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-amino-5-chloropyridine-4-carbonitrile (1.0 eq).
-
Add 48% HBr (approx. 5-6 volumes) and stir to form a slurry.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and place it in the addition funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (approx. 2-3 volumes). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution via cannula or an addition funnel. Vigorous gas (N₂) evolution will be observed. Control the addition rate to maintain the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
-
References
- Gallagher, P. T. (2011). Sandmeyer-Type Reactions. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]
- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60126a003]
- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl-amines. The Journal of Organic Chemistry, 42(14), 2426–2431. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00434a017]
- Obushak, M. D., Matiichuk, V. S., & Turytsya, V. V. (2002). A new variant of the Sandmeyer reaction. Russian Journal of Organic Chemistry, 38(6), 878-881. [URL: https://link.springer.com/journal/11178]
- Sigma-Aldrich. (n.d.). 3-Bromo-5-chloropyridine product page. Retrieved January 15, 2026, from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/632544]
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved January 15, 2026, from [URL: https://www.benchchem.com/technical-support]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-bromo-5-chloropyridine-4-carbonitrile
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-bromo-5-chloropyridine-4-carbonitrile (CAS No. 1335052-66-8). The purity of this heterocyclic building block is paramount for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its purification.
Compound Profile
For clarity and quick reference, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1335052-66-8 | [1] |
| Molecular Formula | C₆H₂BrClN₂ | [1][2] |
| Molecular Weight | 217.45 g/mol | [1][2] |
| Appearance | Typically a solid (powder) | [3] |
| Melting Point | 77-81 °C (for the related 3-bromo-5-chloropyridine) | [3] |
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My final product after column chromatography is a sticky oil or waxy solid, not the expected crystalline powder. What went wrong?
Answer: This is a common issue often attributable to two primary causes:
-
Residual Solvent: Even after rotary evaporation, high-boiling point solvents used in chromatography (like ethyl acetate or toluene) can remain trapped in the product matrix.
-
Causality: The solvent acts as an impurity, disrupting the crystal lattice formation and depressing the melting point, resulting in an amorphous or oily state.
-
Solution: Dry the product extensively under high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C, well below the compound's melting point) to facilitate solvent removal.
-
-
Persistent Impurities: The presence of unreacted starting materials or side-products can act as a eutectic contaminant, preventing crystallization.
-
Causality: Impurities interfere with the ordered packing of molecules required for a stable crystal lattice.
-
Solution:
-
Trituration: Add a poor solvent in which your desired product is insoluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.
-
Re-purification: If trituration fails, a second pass through a silica column using a shallower solvent gradient is recommended to achieve better separation.
-
-
Question 2: I'm seeing significant streaking or tailing of my compound spot on the TLC plate. How can I get clean spots for proper analysis?
Answer: Streaking on silica gel TLC plates is characteristic of acidic or basic compounds, and pyridine derivatives are basic.
-
Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or streak up the plate.
-
Solution: To mitigate this interaction, you need to modify your eluent.
-
Add a Competing Base: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA), to your eluent system (e.g., Hexane:EtOAc + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product and allowing for a much cleaner, well-defined spot.[4]
-
Check Concentration: Ensure your spotting solution is not overly concentrated, as this can also lead to streaking and inaccurate Rf values.
-
Question 3: My column chromatography provides poor separation between my product and an impurity. The Rf values on TLC were very close. What are my options?
Answer: Poor resolution is a frequent challenge, especially with structurally similar impurities (e.g., isomers).[4]
-
Causality: When compounds have very similar polarities, they travel through the column at nearly the same rate, leading to co-elution and mixed fractions.
-
Solutions:
-
Optimize the Mobile Phase: The most critical step is to find a solvent system that maximizes the difference in Rf values (ΔRf). Test various solvent systems with different polarities. For this compound, systems based on Hexane/Ethyl Acetate or Dichloromethane/Methanol are good starting points. Aim for an Rf of 0.2-0.3 for your target compound to ensure it spends sufficient time on the stationary phase to separate effectively.[5]
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) over many column volumes. This technique helps to resolve closely eluting compounds.
-
Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.
-
Consider a Different Stationary Phase: While silica gel is the standard, for very difficult separations, consider using alumina (which has different selectivity) or a reverse-phase (C18) column if the compound is sufficiently non-polar.
-
Purification Workflow Decision Diagram
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of the crude this compound.
Sources
Technical Support Center: A Scientist's Guide to 3-bromo-5-chloropyridine-4-carbonitrile
Welcome to the dedicated technical support center for 3-bromo-5-chloropyridine-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, heterocyclic building block. The inherent electronic and steric properties of this molecule can lead to unexpected reactivity or inertness. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges and achieve your synthetic goals.
Section 1: The Core Reactivity Profile of this compound
Understanding the fundamental chemical principles governing this molecule is the first step toward troubleshooting. Its behavior is dictated by a combination of electronic deactivation, steric hindrance, and the differential reactivity of its two halogen atoms.
Frequently Asked Questions: Foundational Principles
Q1: Why is this compound often described as having "low reactivity" in cross-coupling reactions?
A1: The low reactivity stems from the powerful electron-withdrawing effects of both the pyridine ring nitrogen and the C4-cyano group.[1][2] This electronic pull significantly reduces the electron density of the aromatic ring system. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] An electron-deficient ring makes this step more energetically demanding, thus slowing down the entire catalytic cycle and giving the impression of low reactivity.
Q2: In a palladium-catalyzed reaction, which halogen should I expect to react first?
A2: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position.[4][5][6] This selectivity is governed by bond dissociation energies; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step.[6] This allows for selective functionalization at the C3 position while leaving the C5-Cl bond intact for subsequent transformations under more forcing conditions.
Q3: Is this molecule a good substrate for Nucleophilic Aromatic Substitution (SNAr)?
A3: Yes, it is an excellent candidate for SNAr, but with specific regioselectivity. The C5 position, bearing the chlorine atom, is strongly activated for nucleophilic attack. This is because it is para to the electron-withdrawing cyano group and ortho to the ring nitrogen. A nucleophilic attack at this position generates a Meisenheimer intermediate, where the negative charge is effectively stabilized by resonance delocalization onto the nitrile and the electronegative nitrogen atom.[6][7][8] The C3-Br position is comparatively unreactive in SNAr.
Q4: How does steric hindrance affect the molecule's reactivity?
A4: The substitution pattern, with groups at the C3, C4, and C5 positions, creates a sterically congested environment. This can hinder the approach of bulky reagents, particularly the large catalyst-ligand complexes used in cross-coupling reactions.[9] This steric factor, combined with the electronic deactivation, necessitates the use of carefully selected, highly active catalyst systems.
Reactivity Map
The following diagram illustrates the preferred reaction pathways for this substrate.
Caption: Preferred regioselectivity for different reaction types.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
This section addresses the most common failure modes encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions and provides actionable solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
You've set up your Suzuki reaction to functionalize the C3-Br bond, but after several hours, LC-MS analysis shows only starting material.
-
Possible Cause A: Catalyst Inhibition or Deactivation.
-
The Chemistry: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and halting the catalytic cycle.[10][11] Furthermore, standard catalysts may not be active enough to overcome the high activation barrier for oxidative addition.
-
Solution: Employ catalyst systems with bulky, electron-rich ligands. These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step, and sterically shield the palladium center, discouraging inhibitory coordination from the pyridine nitrogen.[12]
-
Recommended Ligands: Biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are industry standards for challenging substrates.[13]
-
Recommended Pre-catalysts: Use modern palladacycle pre-catalysts (e.g., SPhos-G3, XPhos-G4). These form the active Pd(0) species reliably and rapidly under reaction conditions.
-
-
-
Possible Cause B: Ineffective Base or Boronic Acid Instability.
-
The Chemistry: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[3] If the base is too weak, this step stalls. Conversely, some boronic acids are unstable under basic conditions and can undergo protodeboronation, where the B(OH)₂ group is replaced by a hydrogen atom.
-
Solution:
-
Base Selection: Use a moderately strong, non-nucleophilic inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[11][12]
-
Boronic Acid Stability: If protodeboronation is suspected, switch from a boronic acid to a more robust potassium aryltrifluoroborate salt or a MIDA boronate.[14] These reagents are more stable and release the boronic acid slowly into the reaction medium.
-
-
Problem 2: Stalled Buchwald-Hartwig Amination
Your goal is to form a C-N bond at the C3 position, but the reaction fails to proceed.
-
Possible Cause: Insufficient Catalyst Activity and/or Inappropriate Base.
-
The Chemistry: C-N bond formation is mechanistically distinct and often more challenging than C-C bond formation. The reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, making it a better ligand for the palladium center.[15][16] The resulting palladium-amido complex is prone to side reactions if the catalyst system is not sufficiently active to promote rapid reductive elimination.
-
Solution:
-
Catalyst System: This reaction class almost exclusively requires highly specialized, sterically hindered biarylphosphine ligands. Ligands like BrettPhos or RuPhos, often used with a Pd₂(dba)₃ precursor or as a pre-formed pre-catalyst, are essential.[17][18]
-
Base Selection: Strong, sterically hindered bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for this transformation.[10][16] Weak bases like carbonates are generally ineffective.
-
-
Data Summary: Recommended Starting Conditions for Cross-Coupling
The following table provides validated starting points for optimizing your reactions. Note that these may require further refinement based on your specific coupling partners.
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Typical Solvent | Starting Temp (°C) |
| Suzuki-Miyaura | SPhos-Pd-G3 (2-5 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (10:1) | 80 - 110 |
| Buchwald-Hartwig | RuPhos-Pd-G3 (2-5 mol%) or Pd₂(dba)₃/RuPhos | NaOtBu (1.5 equiv.) | Toluene or Dioxane | 90 - 120 |
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues with cross-coupling reactions involving this substrate.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Section 3: Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization
This protocol describes the functionalization of the C3-Br bond.
-
Reagent Preparation & Inert Atmosphere:
-
To a dry 8 mL reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the arylboronic acid (0.12 mmol, 1.2 equiv.), and K₃PO₄ (0.3 mmol, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.003 mmol, 3 mol%).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Through the septum, add 1.0 mL of degassed solvent (e.g., 1,4-dioxane/water 10:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.[10]
-
Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Representative SNAr Reaction at the C5-Position
This protocol describes the displacement of the C5-Cl with a nucleophile.
-
Reagent Setup:
-
To a dry reaction vial with a stir bar, add this compound (0.1 mmol, 1.0 equiv.).
-
Add the nucleophile (e.g., sodium methoxide, 0.15 mmol, 1.5 equiv.). If using a neutral nucleophile like an amine, a non-nucleophilic base may be required.
-
Add 1.0 mL of an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath (e.g., 80-100 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water (20 mL) to precipitate the product or prepare for extraction.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Royal Society of Chemistry. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
WIPO Patentscope. (2007). PALLADIUM-CATALYZED CARBON-CARBON BOND FORMING REACTIONS. [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
American Chemical Society. (2023). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
American Chemical Society. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes. [Link]
-
American Chemical Society. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
-
National Institutes of Health. (n.d.). Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. [Link]
-
ResearchGate. (2023). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. [Link]
-
PubMed. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. [Link]
-
YouTube. (2022). Electrophilic Substitution in Heterocycles is EASY!. [Link]
-
Royal Society of Chemistry. (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. (2011). A Simple and Convenient Synthesis of 4,6-Disubstituted 3-Cyanopyridin-2(1H)-ones under Solvent-Free Microwave Conditions. [Link]
-
National Institutes of Health. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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managing impurities in 3-bromo-5-chloropyridine-4-carbonitrile reactions
Introduction
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals working with 3-bromo-5-chloropyridine-4-carbonitrile. This halogenated pyridine derivative is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds. However, its synthesis is often accompanied by the formation of closely related impurities that can complicate downstream applications and reduce yields.
This document provides in-depth, field-proven insights into managing these impurities. We will move beyond simple procedural steps to explain the underlying chemical principles, offering a robust framework for troubleshooting and process optimization. Our approach is grounded in establishing self-validating protocols to ensure experimental integrity and reproducibility.
Section 1: Overview of the Primary Synthetic Route
The most common and industrially relevant synthesis of this compound proceeds via a Sandmeyer-type reaction.[1][2][3] This pathway involves two critical steps: the diazotization of the precursor amine followed by a copper(I)-catalyzed displacement of the resulting diazonium group.[4][5]
-
Diazotization: 3-Amino-5-chloropyridine-4-carbonitrile is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in a strong acid (e.g., HBr) at low temperatures (typically 0-5 °C) to form the intermediate diazonium salt.
-
Sandmeyer Reaction: The in situ-generated diazonium salt is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂) with a bromide atom, yielding the target product.[5][6]
Caption: General synthetic pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0-5 °C) so critical during diazotization?
A1: The pyridine diazonium salt intermediate is thermally unstable. Above 5-10 °C, it can rapidly decompose. This decomposition leads to two primary negative outcomes: a significant reduction in the yield of the desired product and the formation of a complex mixture of byproducts, including phenolic impurities from reaction with water and tar-like polymers.[1] Maintaining a low temperature ensures the diazonium salt persists long enough to be consumed in the subsequent Sandmeyer step.
Q2: My reaction mixture turned dark brown or black immediately after adding the nitrite. What happened?
A2: This is a classic sign of uncontrolled decomposition of the diazonium salt. The most likely cause is a temperature spike. This can happen if the nitrite solution is added too quickly or if the external cooling bath is insufficient for the reaction scale. The dark color is often due to the formation of azo-coupled polymers and other degradation products.
Q3: What is the role of the copper(I) salt? Can I use a copper(II) salt instead?
A3: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][6] Copper(I) is essential as it initiates the process by transferring a single electron to the diazonium salt, which then releases nitrogen gas (N₂) to form an aryl radical.[4][6] This radical then reacts with the copper(II) halide species formed in the first step to yield the final product and regenerate the Cu(I) catalyst. While some variants use Cu(II) salts, the classic and most efficient Sandmeyer reactions for chlorination, bromination, and cyanation rely on the corresponding Copper(I) salt.[4]
Q4: Can I isolate the diazonium salt before the Sandmeyer step?
A4: It is strongly discouraged for routine synthesis. Aryl diazonium salts, especially in their solid form, can be explosive and are highly sensitive to shock and friction. The standard and safest procedure is to generate the diazonium salt in situ and use the resulting solution directly in the next step without any attempt at isolation.
Section 3: Troubleshooting Guide: Identification and Management of Impurities
This section addresses specific impurities, their formation mechanisms, and actionable strategies for their mitigation and removal.
Impurity Profile Summary
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause | Identification Tip (LC-MS) |
| Starting Material | C₆H₃ClN₄ | 166.56 | Incomplete reaction | M+H⁺ at m/z 167.0 |
| Hydroxylated Impurity | C₆H₂BrClN₂O | 232.45 | Reaction with water | M+H⁺ at m/z 232.9 |
| Dichlorinated Impurity | C₆H₂Cl₂N₂ | 185.00 | Halogen exchange | M+H⁺ at m/z 185.0 |
| Amide Impurity | C₆H₃BrClN₃O | 248.46 | Nitrile hydrolysis | M+H⁺ at m/z 248.9 |
| Azo Byproduct | C₁₂H₄Br₂Cl₂N₆ | 466.92 | Radical coupling | M+H⁺ at m/z 466.8 |
Problem: Presence of 3-chloro-5-hydroxypyridine-4-carbonitrile
This is one of the most common impurities, arising from the reaction of the diazonium intermediate with water, which acts as a nucleophile.
Causality & Mechanism: The diazonium salt is highly electrophilic. If water is present in sufficient quantity, or if the desired Sandmeyer reaction is slow, water will attack the ring, leading to the displacement of N₂ and the formation of a hydroxyl group. This process is often accelerated at higher temperatures.[4]
Caption: Formation of the hydroxylated impurity from the diazonium intermediate.
Mitigation Strategies:
-
Use Anhydrous Solvents: While the reaction is often run in aqueous acid, ensure all other organic solvents used for extraction or workup are properly dried.
-
Strict Temperature Control: Keep the reaction temperature below 5 °C to minimize the rate of this side reaction.
-
Efficient Mixing: Ensure the diazonium salt solution is added to the copper(I) bromide solution with good stirring to promote the desired Sandmeyer reaction over the competing hydrolysis.
Purification: The hydroxylated impurity is significantly more polar than the desired product. It can typically be removed using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The product will elute first.
Problem: Presence of 3,5-dichloropyridine-4-carbonitrile
This impurity arises from a halogen exchange reaction, where the bromide introduced in the Sandmeyer reaction is displaced by chloride, or chloride displaces the diazonium group directly.
Causality & Mechanism: Halogen exchange on electron-deficient rings like pyridine can be mediated by copper salts.[7] If there is a high concentration of chloride ions in the reaction mixture (e.g., from using HCl instead of HBr, or from impurities in the copper salt), a competing Sandmeyer reaction with CuCl can occur, or a subsequent Cu-mediated exchange can take place.
Mitigation Strategies:
-
Use Hydrobromic Acid (HBr): Ensure HBr is used for the diazotization step to provide a bromide-rich environment.
-
High Purity Reagents: Use high-purity copper(I) bromide (CuBr) and ensure the starting amine is the chloride salt, not a hydrochloride salt that would introduce excess chloride.
-
Stoichiometry: Use a slight excess of CuBr to favor the desired bromination pathway.
Purification: This impurity has a very similar polarity to the desired product, making separation by column chromatography challenging. The most effective method is often fractional recrystallization. Toluene or a heptane/ethyl acetate mixture can be effective solvents. Careful optimization of the solvent system and cooling rate is required.
Problem: Presence of 3-bromo-5-chloropyridine-4-carboxamide
This impurity is formed by the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂).
Causality & Mechanism: The nitrile group can undergo hydrolysis under either strongly acidic or strongly basic conditions, particularly at elevated temperatures during the reaction workup.[8] If the reaction mixture is quenched with a strong base and heated, or refluxed in strong acid for an extended period, this side reaction can become significant.
Mitigation Strategies:
-
Controlled Workup: Quench the reaction by pouring it onto ice water. Neutralize carefully and slowly with a mild base like sodium bicarbonate, keeping the temperature low. Avoid using strong, hot aqueous NaOH or HCl during workup.
-
Minimize Exposure Time: Process the reaction through the workup and extraction phases as quickly as possible to minimize the time the product spends in harsh aqueous conditions.
Purification: The amide impurity is much more polar than the nitrile product. It is easily separated by column chromatography (it will have a much lower Rf value) or by recrystallization, as the amide is often much less soluble in non-polar solvents like hexanes or toluene.
Section 4: Experimental Protocols for Purification
Protocol 1: Silica Gel Column Chromatography
This protocol is effective for removing more polar impurities like the hydroxylated and amide byproducts.
-
Slurry Preparation: Dry the crude product onto a small amount of silica gel (e.g., 2-3 times the mass of the crude material) by dissolving it in a minimal amount of dichloromethane, adding the silica, and removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) using a non-polar solvent like hexanes or heptane.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is most effective for removing impurities with different solubility profiles, such as the dichlorinated impurity or residual starting material.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but fully soluble at an elevated temperature. A mixture of heptane and ethyl acetate or toluene is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 5: Troubleshooting Workflow
This decision tree provides a logical path from an observed problem to a corrective action.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
DAV University. Pyridines – Structure. Available at: [Link]
-
Scribd. Lithium Halogen Exchange in Pyridine. Available at: [Link]
-
Whittaker, A. M., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Central Science. Available at: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
-
Cant, A. A., et al. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules. Available at: [Link]
-
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Precursors and products from the Sandmeyer reaction. Available at: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Mumtaz, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
van der Mee, L., et al. (2022). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
ResearchGate. (PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Available at: [Link]
-
PubMed. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available at: [Link]
-
YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
YouTube. 37.01 Sandmeyer Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 3-bromo-5-chloropyridine-4-carbonitrile
An essential heterocyclic building block, 3-bromo-5-chloropyridine-4-carbonitrile is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, can present significant challenges, including low yields, competing side reactions, and difficulties in purification. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions and troubleshooting common experimental issues.
Drawing from established synthetic methodologies and field-proven insights, this guide is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two principal strategies for the synthesis of this target molecule. The choice depends heavily on the availability of starting materials and the specific functional groups already present.
-
Cyanation of a Pre-functionalized Pyridine Ring: This approach involves introducing the nitrile group onto a 3-bromo-5-chloropyridine scaffold. The most common methods are transition-metal-catalyzed reactions, such as Palladium-catalyzed cyanation, or the more classical Rosenmund-von Braun reaction using a copper(I) cyanide source.[1]
-
Sandmeyer Reaction from an Aminopyridine Precursor: This classic transformation involves the diazotization of a primary aromatic amine followed by displacement with a desired nucleophile.[2] For this target, a plausible precursor would be 3-amino-5-chloropyridine-4-carbonitrile, which would be converted to the diazonium salt and subsequently reacted with a bromide source, typically in the presence of a copper(I) catalyst.[3]
Q2: How do I choose between a Palladium-catalyzed cyanation and a Sandmeyer reaction approach?
A2: The decision rests on several factors:
-
Starting Material Availability: If a suitable 3-bromo-5-chloro-4-halopyridine (e.g., 4-iodo or 4-bromo derivative) is readily available, Palladium-catalyzed cyanation is often preferred due to its milder conditions and broader functional group tolerance.[4]
-
Reaction Conditions: Sandmeyer reactions require the formation of potentially unstable diazonium salts at low temperatures (0-5 °C) and the use of strongly acidic conditions.[5] Palladium-catalyzed cyanations can often be run under milder, neutral, or basic conditions, although they may require elevated temperatures.[1][4]
-
Functional Group Tolerance: Modern palladium catalysts and ligands offer excellent tolerance for a wide range of functional groups. The highly acidic and oxidative/reductive nature of the Sandmeyer reaction can be incompatible with sensitive substrates.[6]
-
Safety and Reagent Toxicity: Both routes involve hazardous materials. Palladium-catalyzed reactions often use toxic cyanide sources like zinc cyanide or potassium hexacyanoferrate.[4][7] The Sandmeyer reaction involves the generation of diazonium salts, which can be explosive if isolated and dry, and the use of corrosive acids.[8]
Q3: What are the most critical safety precautions when working with cyanide sources and diazonium salts?
A3: Strict adherence to safety protocols is paramount.
-
Cyanide Compounds (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]): These are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., alkaline bleach or hydrogen peroxide) to neutralize cyanide waste.
-
Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially when dry.[8] They should always be prepared and used in solution at low temperatures (typically 0–5 °C) without isolation.[5] Use an ice/salt bath for cooling and monitor the temperature carefully. Avoid friction, shock, or allowing the reaction mixture to warm uncontrollably.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Scenario 1: Palladium-Catalyzed Cyanation of a 3-bromo-5-chloro-4-halopyridine
Problem: Low or No Product Yield.
-
Possible Cause 1: Catalyst Inactivation.
-
Explanation: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture. Additionally, excess cyanide can act as a poison to the catalyst.[7]
-
Suggested Solution:
-
Ensure all solvents and reagents are anhydrous and degassed.
-
Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide in solution.[7]
-
Select bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can protect the palladium center and promote the desired catalytic cycle.[7]
-
-
-
Possible Cause 2: Poor Reagent Quality.
-
Explanation: The starting halopyridine may contain impurities that inhibit the catalyst. The cyanide source may have degraded or absorbed moisture.
-
Suggested Solution:
-
Purify the starting halopyridine by recrystallization or column chromatography before use.
-
Use a fresh, high-purity cyanide source. If using K₄[Fe(CN)₆]·3H₂O, be aware of the water content and its potential impact.[4]
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Explanation: The chosen solvent, temperature, or base may not be ideal for this specific substrate. Electron-deficient pyridine rings can be challenging substrates.[9]
-
Suggested Solution:
-
Screen different polar aprotic solvents such as DMF, DMAc, or NMP.
-
Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS.
-
If using a base like Na₂CO₃, ensure it is finely powdered and dry.[4]
-
-
Problem: Significant formation of 3-bromo-5-chloropyridine-4-carboxamide or -carboxylic acid.
-
Possible Cause: Presence of Water.
-
Explanation: Water in the reaction mixture can hydrolyze the nitrile product, especially under elevated temperatures or basic conditions.
-
Suggested Solution:
-
Use anhydrous solvents and thoroughly dry all glassware and starting materials.[7]
-
Run the reaction under a rigorously inert and dry atmosphere.
-
Minimize reaction time once the starting material is consumed to reduce the risk of product hydrolysis.
-
-
Scenario 2: Sandmeyer Reaction of 3-Amino-5-chloro-4-cyanopyridine
Problem: Incomplete Diazotization.
-
Possible Cause 1: Incorrect Temperature.
-
Explanation: The formation of nitrous acid (from NaNO₂ and a strong acid) and its subsequent reaction with the amine is highly temperature-dependent. If the temperature is too high, the nitrous acid decomposes, and the resulting diazonium salt will also decompose prematurely.[5]
-
Suggested Solution:
-
Maintain the reaction temperature strictly between 0 and 5 °C using an ice/salt bath.
-
Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the amine to control the exotherm.
-
-
-
Possible Cause 2: Insufficient Acid.
-
Explanation: A sufficient excess of strong acid (e.g., HBr, H₂SO₄) is required to protonate the amine, generate nitrous acid, and maintain a low pH to stabilize the diazonium salt.
-
Suggested Solution:
-
Use at least 2.5-3 equivalents of acid relative to the starting amine.
-
Ensure the amine is fully dissolved in the acid before cooling and adding the nitrite source.
-
-
Problem: Low yield of this compound and formation of a phenol byproduct.
-
Possible Cause: Premature Decomposition of the Diazonium Salt.
-
Explanation: The diazonium group (-N₂⁺) is an excellent leaving group. If it is displaced by water before the bromide nucleophile can react, the corresponding phenol (3-hydroxy-5-chloropyridine-4-carbonitrile) will be formed.[5] This is often exacerbated by elevated temperatures.
-
Suggested Solution:
-
Prepare the copper(I) bromide solution separately and add the cold diazonium salt solution to it promptly after its formation.
-
Ensure the copper(I) bromide is catalytically active. If it has oxidized to Cu(II) (often indicated by a green/blue color), the reaction will be much less efficient.
-
Keep the entire process at low temperature until the nitrogen evolution subsides.
-
-
Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed Cyanation
This protocol is a general guideline for the cyanation of a hypothetical precursor, 3-bromo-5-chloro-4-iodopyridine, using zinc cyanide.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add 3-bromo-5-chloro-4-iodopyridine (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully pour it into an aqueous solution of ammonia or sodium bicarbonate to quench the reaction and complex any remaining zinc salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Table 1: Typical Conditions for Palladium-Catalyzed Cyanation
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | A common and effective Pd(0) precursor. |
| Ligand | XPhos (4-10 mol%) | A bulky, electron-rich ligand that promotes reductive elimination. |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) | Provides the cyanide group; sub-stoichiometric use can be effective.[1] |
| Solvent | DMF, DMAc | High-boiling polar aprotic solvents are typical. |
| Temperature | 80–150 °C | Substrate-dependent; higher temperatures may be needed for less reactive chlorides. |
Protocol 2: Sandmeyer Reaction
This protocol outlines the synthesis from a hypothetical precursor, 3-amino-5-chloropyridine-4-carbonitrile.
Step-by-Step Methodology:
-
Amine Solution: In a flask, dissolve 3-amino-5-chloropyridine-4-carbonitrile (1.0 equiv) in 48% HBr (approx. 3-4 equiv). Cool the solution to 0 °C in an ice/salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, keeping the internal temperature below 5 °C. Stir for an additional 20-30 minutes at 0 °C.
-
Catalyst Solution: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr. Cool this to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
Completion: Allow the reaction to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution or NH₄OH).
-
Extraction & Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.
Visualization of Workflows
Synthetic Route Decision Workflow
This diagram illustrates the logical process for selecting the most appropriate synthetic strategy.
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Workflow: Low Yield in Cyanation
This diagram provides a step-by-step guide for diagnosing and solving low-yield issues in a palladium-catalyzed cyanation reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Khan Academy [khanacademy.org]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
troubleshooting failed reactions with 3-bromo-5-chloropyridine-4-carbonitrile
Welcome to the technical support center for 3-bromo-5-chloropyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile heterocyclic building block. We will delve into common experimental challenges, providing in-depth, mechanistically-grounded solutions to ensure the success of your synthetic endeavors.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, the unique electronic properties of this compound, including its electron-deficient pyridine ring and the presence of two distinct halogen atoms, can present specific challenges.
FAQ 1: My Suzuki-Miyaura coupling reaction is not proceeding. I'm only recovering starting material. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to the catalyst system or reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation, and the electron-withdrawing nature of the nitrile group and the pyridine ring can affect the oxidative addition step.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Detailed Solutions:
-
Inert Atmosphere and Anhydrous Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of solvents or leaks in your reaction setup can lead to rapid catalyst decomposition.
-
Protocol: Ensure all glassware is rigorously flame-dried or oven-dried. Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Catalyst System (Palladium Source & Ligand): The combination of an electron-deficient pyridine ring and a nitrile group makes this substrate challenging. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the reaction.[3]
-
Expertise & Experience: The oxidative addition of the C-Br bond to the palladium center is a critical step in the catalytic cycle.[4] For electron-deficient aryl halides, this step can be slow. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate this step by increasing the electron density on the palladium center.[2]
-
Recommendation: Switch from Pd(PPh₃)₄ to a more robust catalytic system. A good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a ligand such as SPhos or XPhos.
-
-
Base Selection and Quality: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4][5] A weak or hydrated base will be ineffective.
-
Trustworthiness: For challenging couplings, stronger bases are often required. While Na₂CO₃ is a common choice, it may not be strong enough for this substrate.[5] Bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] It is critical that the base is anhydrous and finely ground to maximize its surface area and reactivity.[3]
-
Recommendation: If using a weaker base, switch to anhydrous, finely powdered K₃PO₄ (3 equivalents) or Cs₂CO₃ (3 equivalents).
-
Optimized Suzuki-Miyaura Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, reliable palladium precatalysts.[1] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation.[1] |
| Solvent | Anhydrous, degassed 1,4-dioxane or toluene | Common solvents for Suzuki couplings.[1] |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive substrates. |
FAQ 2: I'm getting a mixture of products, including the desired product, a significant amount of debrominated starting material, and homocoupled boronic acid. How can I improve the selectivity?
This points to several competing side reactions. Let's break them down:
-
Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom. It can be caused by trace amounts of water leading to protodeboronation of your boronic acid, which then reduces the aryl halide.[1]
-
Homocoupling: The self-coupling of your boronic acid is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.[1][3]
Solutions:
-
Strictly Anhydrous and Inert Conditions: This is the most critical factor to minimize both side reactions. Re-evaluate your setup for any potential sources of oxygen or moisture.[3]
-
Boronic Acid Quality and Stoichiometry: Use high-purity boronic acid. A slight excess (1.2-1.5 equivalents) is standard, but a large excess can sometimes promote homocoupling.[3] If protodeboronation is a persistent issue, consider switching to the corresponding boronate ester (e.g., a pinacol boronate), which is more stable towards hydrolysis.
-
Choice of Base: While a strong base is needed, some bases in the presence of water can promote protodeboronation.[1] Using a thoroughly dried base like K₃PO₄ is often a good choice.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, activated by the 4-cyano group, makes this molecule susceptible to nucleophilic aromatic substitution (SNAr).
FAQ 3: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is sluggish and gives a poor yield. What can I do?
In the case of this compound, the C5 position (bearing the chlorine) is expected to be more activated towards nucleophilic attack than the C3 position due to the resonance-withdrawing effect of the adjacent nitrile group. However, the reaction may still require optimization.
Key Factors for Successful SNAr:
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. If you are using a weakly nucleophilic amine, the reaction will be slow.
-
Recommendation: If possible, deprotonate the amine with a non-nucleophilic base (e.g., NaH, KHMDS) prior to or during the reaction to generate the more nucleophilic amide anion.
-
-
Solvent Choice: Aprotic polar solvents are ideal for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Recommendation: Use solvents like DMF, DMSO, or NMP. Ensure they are anhydrous.
-
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity.
-
Recommendation: If the reaction is slow at room temperature, gradually increase the heat. Microwave irradiation can also be highly effective at accelerating these reactions.
-
General SNAr Protocol:
| Parameter | Recommendation | Rationale |
| Nucleophile | Amine or Thiol (1.0-1.5 equiv.) | The choice of nucleophile will determine the product. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | To deprotonate the nucleophile and neutralize the generated acid. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80-150 °C | Higher temperatures are often required to drive the reaction to completion. |
Section 3: Potential Side Reactions of the Nitrile Group
The cyano group is generally robust but can participate in reactions under certain conditions.
FAQ 4: My reaction is complete, but my final product's mass spectrum and NMR are inconsistent with the expected product. Could the nitrile group have reacted?
Yes, under certain conditions, the nitrile group can undergo hydrolysis or reduction.
-
Hydrolysis: If your reaction is run under strongly acidic or basic aqueous conditions, especially at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid.[6][7]
-
Prevention: Avoid prolonged heating in the presence of strong aqueous acid or base. If your reaction requires basic conditions, use an anhydrous base and solvent system.
-
-
Reduction: If your reaction conditions involve a reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation), the nitrile group can be reduced to a primary amine.
-
Prevention: Be mindful of any reagents in your reaction that could act as a hydride source or facilitate hydrogenation.
-
References
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available at: [Link]
-
NIH National Library of Medicine. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
NIH National Library of Medicine. Redetermination of pyridine-4-carbonitrile–chloranilic acid (1/1) at 180 K. Available at: [Link]
-
PubChem. 3-Bromo-4-chloropyridine. Available at: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
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Cheméo. 4-Pyridinecarbonitrile. Available at: [Link]
-
Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available at: [Link]
-
University of Rochester. Cross-Coupling Chemistry. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]
-
PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
Royal Society of Chemistry. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Royal Society of Chemistry. Reduction of 3,5-disubstituted pyridines to dihydropyridines. Available at: [Link]
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OSTI.GOV. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]
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Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Available at: [Link]
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Hartley, S. C. Research Group. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Available at: [Link]
-
ACS Publications. The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Available at: [Link]
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Navigating the Functionalization of 3-bromo-5-chloropyridine-4-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-5-chloropyridine-4-carbonitrile presents a unique synthetic challenge and opportunity. Its distinct electronic properties, stemming from the electron-withdrawing nitrile group and the differential reactivity of the two halogen atoms, necessitate a carefully considered approach to achieve desired chemical transformations.
This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions encountered during the functionalization of this versatile building block. Our aim is to equip you with the knowledge to navigate the intricacies of its reactivity and select the optimal catalytic systems for your synthetic goals.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Low or No Yield in Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound to introduce an aryl group at the 3-position, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in cross-coupling reactions with this substrate is a common hurdle. The electron-deficient nature of the pyridine ring, compounded by the strongly withdrawing nitrile group, can significantly impact the catalytic cycle. Here are the primary factors to consider and troubleshoot:
-
Catalyst Inhibition and Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] This is a prevalent issue with heteroaryl substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in couplings with challenging electron-deficient heteroaryl chlorides.[2] These ligands promote the formation of the active monoligated Pd(0) species and can mitigate catalyst poisoning.[3] Consider using pre-formed palladium catalysts (e.g., RuPhos Pd G3) for more consistent activation.[4]
-
-
Inefficient Oxidative Addition: While the C-Br bond is more reactive than the C-Cl bond, the overall electron-poor nature of the ring can still render the oxidative addition step sluggish.[1]
-
Solution: Increase the reaction temperature. Higher temperatures (typically in the range of 80-120 °C) are often necessary to overcome the activation energy for C-Br bond cleavage.[1] Ensure your solvent choice (e.g., 1,4-dioxane, toluene) is appropriate for these temperatures.
-
-
Inappropriate Base Selection: The choice of base is critical and can significantly influence the reaction outcome.
-
Solution: For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging substrates.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.[5][6] Ensure the base is fresh and finely powdered to maximize its reactivity.
-
-
Side Reactions: Competing side reactions can consume your starting material and reduce the yield of the desired product.
-
Protodeboronation: The boronic acid coupling partner can be protonated and removed from the reaction, especially in the presence of water and a strong base.[1]
-
Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which is more stable towards hydrolysis.
-
-
Hydrodehalogenation: The bromine or chlorine atom can be replaced by a hydrogen atom, leading to a dehalogenated byproduct.
-
Solution: This is often exacerbated by high temperatures and certain bases. A careful optimization of the reaction temperature and a screening of weaker bases (if the reaction still proceeds) may be necessary.
-
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
Issue 2: Poor Regioselectivity - Reaction at the C-Cl Bond
Question: I am aiming for a selective reaction at the C-Br bond of this compound, but I am observing a significant amount of product resulting from reaction at the C-Cl bond. How can I improve the selectivity?
Answer:
Achieving high regioselectivity is key to the synthetic utility of this substrate. The preferential reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is well-established and stems from the lower bond dissociation energy of the C-Br bond.[3] However, under certain conditions, this selectivity can be compromised.
-
Harsh Reaction Conditions: Very high temperatures or highly active catalysts might overcome the energy barrier for C-Cl bond activation, leading to a loss of selectivity.
-
Solution: Carefully control the reaction temperature. Start with milder conditions (e.g., 80-90 °C) and gradually increase if the reaction is too slow. Avoid excessively high catalyst loadings.
-
-
Ligand Effects: While bulky, electron-rich ligands are beneficial for activating the C-Br bond, some may also promote C-Cl activation at elevated temperatures.
-
Solution: A screening of different ligands may be necessary. While SPhos and XPhos are good starting points, other ligands from the Buchwald portfolio or N-heterocyclic carbenes (NHCs) could offer different selectivity profiles.
-
-
Alternative Catalytic Systems: In some cases, palladium may not be the optimal choice for high selectivity.
-
Solution: Consider nickel-based catalysts. Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium and are often more cost-effective.[7]
-
General Catalytic Cycle and Selectivity
Caption: The catalytic cycle for cross-coupling, highlighting the preferential oxidative addition at the weaker C-Br bond.
Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative catalysts to palladium for the functionalization of this compound?
A1: While palladium remains the workhorse for many cross-coupling reactions, several alternative catalytic systems are emerging as viable and sometimes superior options:
-
Nickel Catalysts: Nickel is a more earth-abundant and economical alternative to palladium. Nickel catalysts have shown excellent activity in a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and cyanation reactions.[7][8] For electron-deficient substrates, nickel catalysts can sometimes offer improved yields and different selectivity profiles.
-
Copper Catalysts: Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), are well-established and can be a cost-effective alternative to palladium-catalyzed aminations.[6] Copper is also a key component in the traditional Sonogashira coupling, although copper-free versions are now common.[9][10]
-
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. Photoredox catalysis can enable novel transformations and functionalizations that are not accessible with traditional transition metal catalysis. While specific applications to this compound are still being explored, the functionalization of pyridines through photoredox methods is a rapidly growing area of research.
Q2: Can I perform a Sonogashira coupling on this compound, and what are the key considerations?
A2: Yes, a Sonogashira coupling to introduce an alkynyl group at the 3-position is a feasible transformation. The general reactivity trend for halogens in Sonogashira coupling is I > Br > Cl, so selective reaction at the C-Br bond is expected.[9]
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI).[9]
-
Copper-Free Conditions: Concerns about the drawbacks of copper (e.g., alkyne homocoupling, catalyst deactivation) have led to the development of copper-free Sonogashira protocols.[11] These often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and a co-solvent.[10] Common solvents include THF, DMF, and toluene.
Q3: How does the 4-cyano group influence the reactivity of the substrate?
A3: The nitrile (cyano) group at the 4-position is a strong electron-withdrawing group, which has several significant effects on the reactivity of the pyridine ring:
-
Increased Electrophilicity: The nitrile group enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. This can be a factor in potential side reactions.
-
Activation of Halogens: The electron-withdrawing effect activates both the C-Br and C-Cl bonds towards oxidative addition in cross-coupling reactions. However, the inherent difference in bond strength between C-Br and C-Cl generally ensures selectivity for the bromine at the 3-position.
-
Potential for Catalyst Coordination: While less common than the pyridine nitrogen, the nitrile group could potentially coordinate to the metal center, although this is not typically a major deactivation pathway in the presence of stronger coordinating groups like the pyridine nitrogen.
Q4: Are there any enzymatic or biocatalytic alternatives for the functionalization of this molecule?
A4: The field of biocatalysis is rapidly expanding, and enzymatic methods for the functionalization of heterocyclic compounds are gaining attention. While specific enzymes for the direct functionalization of this compound may not be commercially available, the broader field of enzymatic halogenation and C-H functionalization is an active area of research. These methods could offer unparalleled regioselectivity and operate under mild, environmentally friendly conditions. As the field develops, enzymatic catalysts may become a powerful tool for the late-stage functionalization of complex molecules like this one.
Data Summary: Catalyst Systems for Dihalopyridine Functionalization
The following table summarizes representative conditions for cross-coupling reactions on dihalogenated pyridines, which can serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromo-2-chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [12] |
| Suzuki-Miyaura | 3-Bromo-2-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | [12] |
| Buchwald-Hartwig | 3-Bromo-5-(3-chlorophenoxy)pyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | [5] |
| Sonogashira | 3-Bromo-2-aminopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85-95 | [13] |
| Nickel-catalyzed Cyanation | Aryl Bromide | ₂ / 1,10-phenanthroline | - | Acetonitrile | 80 | 54-99 | [14] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
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- LibreTexts. (2023).
- Synth-Org-Chem. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Guidechem. (n.d.).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Advanced Organic Synthesis. (n.d.). Leveraging 3-Bromo-4-chloropyridine.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Chen, Y., et al. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I)
- BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Buncel, E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 68(15), 5873–5879.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine synthesis.
- Sandosham, J., & Undheim, K. (1998). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 3(3), 116-118.
- Wang, C., et al. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 19(12), 20512-20521.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- BenchChem. (2025).
- Singleton, D. A., & Donahue, J. P. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(49), 18404–18413.
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6452.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
- PubChem. (n.d.). 3-Bromo-4-chloropyridine.
- Doucet, H., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(18), 8031–8042.
- Weires, A. G., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Perjesi, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2992.
- American Chemical Society. (2025).
- Mako, T. L., & Weix, D. J. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations. Journal of the American Chemical Society, 135(4), 1672–1675.
- Organic Syntheses Procedure. (n.d.).
- PubMed. (2024).
- PubChem. (n.d.). 3-Bromo-5-chloropyridine.
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- PubMed Central. (2022). Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors.
- PubMed. (2023).
- PubMed. (2013). Palladium(III)
- ResearchGate. (n.d.). (PDF) Nickel-catalyzed diastereoselective alkyl-alkyl Kumada coupling.
- Arkivoc. (n.d.). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances.
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preventing decomposition of 3-bromo-5-chloropyridine-4-carbonitrile during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Introduction
3-Bromo-5-chloropyridine-4-carbonitrile is a highly functionalized heterocyclic compound, valued as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two different halogen atoms and a nitrile group on a pyridine core, offers multiple reaction sites for derivatization. However, this high degree of functionality also renders the molecule susceptible to decomposition under various reaction conditions. This guide provides in-depth technical support to anticipate and mitigate these challenges, ensuring the integrity of the molecule throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The decomposition of this compound can occur through several pathways, largely dictated by the reaction conditions employed. The principal modes of degradation include:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic exacerbated by the presence of the electron-withdrawing nitrile group. This makes the carbon atoms bonded to the halogen substituents susceptible to attack by nucleophiles. The positions ortho and p[1][2]ara to the ring nitrogen are particularly activated. In this molecule, both th[2][3]e bromine and chlorine atoms can be displaced by nucleophiles present in the reaction mixture, such as amines, alkoxides, or hydroxide ions.
-
Hydrolysis of the Nitrile Group: The carbonitrile (cyano) group can undergo hydrolysis under either acidic or basic conditions to form a carboxamide or a carboxylic acid. This transformation can significantly alter the chemical properties and reactivity of the molecule, representing a form of decomposition in the context of preserving the nitrile functionality.
-
Reductive Dehalogenation: In the presence of certain reducing agents or catalysts (e.g., palladium on carbon with a hydrogen source), the carbon-halogen bonds can be cleaved, leading to the removal of bromine and/or chlorine atoms.
-
Ring Opening: Under harsh conditions, such as high temperatures or the presence of strong bases, the pyridine ring itself can undergo cleavage.
Q2: I am observing the[4] loss of one or both halogen atoms during my reaction. What is likely happening and how can I prevent it?
A2: The loss of halogen atoms is most commonly due to nucleophilic aromatic substitution (SNAr) or reductive dehalogenation.
-
If you are running a reaction with a nucleophile (e.g., an amine, alcohol, or thiol): You are likely observing an SNAr reaction. The general reactivity trend for halogens as leaving groups in SNAr reactions on electron-deficient rings can be complex, but often follows the order F > Cl ≈ Br > I, which is related to the electronegativity and the stability of the intermediate (Meisenheimer complex). However, the C-Br bond is[5][6] generally weaker than the C-Cl bond, which can also influence reactivity.
-
Troubleshooting Strategies:
-
Temperature Control: SNAr reactions are often highly temperature-dependent. Lowering the reaction temperature can significantly reduce the rate of undesired substitution.
-
Base Selection: If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of nucleophilic bases like alkoxides or hydroxides.
-
Protecting Groups: While less common for the pyridine ring itself, consider if any functional groups on your other reactants could be deprotonated to form nucleophiles.
-
Reaction Time: Minimizing the reaction time can help to reduce the extent of side reactions. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
-
-
If you are performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig): Unintended reductive dehalogenation can occur. This is often a result of side reactions within the catalytic cycle, sometimes promoted by the choice of phosphine ligand, base, or solvent.
-
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is critical in palladium-catalyzed cross-coupling reactions. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps while minimizing side reactions.
-
Solvent and[7] Base Combination: Ensure your solvent is anhydrous and the base is compatible with your substrate and catalyst system. Some bases can contribute to catalyst decomposition or promote hydrodehalogenation.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and substrate.
-
-
Q3: My nitrile group i[8]s converting to a carboxylic acid or amide. How can I avoid this?
A3: The hydrolysis of the nitrile group is a common side reaction in the presence of water and either acid or base.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: The most effective way to prevent nitrile hydrolysis is to rigorously exclude water from your reaction. Use anhydrous solvents, dry glassware, and run the reaction under an inert atmosphere.
-
pH Control: If aqueous conditions are unavoidable, maintain a neutral pH if possible. Both strongly acidic and strongly basic conditions will promote hydrolysis. If a base is necessary, consider using a weaker base or a buffered system.
-
Temperature: As with many side reactions, lowering the temperature can slow the rate of hydrolysis.
-
Reaction Work-up: During the reaction work-up, be mindful of the pH of any aqueous washes. If an acidic or basic extraction is performed, minimize the contact time and keep the temperature low.
-
Troubleshooting Guide: Case Studies
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Formation of a byproduct with a mass corresponding to the replacement of Br with a nucleophile. | Nucleophilic Aromatic Substitution (SNAr) at the C-Br position. | 1. Lower the reaction temperature. 2. Use a less nucleophilic base or reagent. 3. Reduce the reaction time. |
| Formation of a byproduct with a mass corresponding to the replacement of Cl with a nucleophile. | Nucleophilic Aromatic Substitution (SNAr) at the C-Cl position. | 1. Similar to the above, temperature control is key. 2. The relative reactivity of the C-Cl vs. C-Br bond can be solvent and nucleophile dependent. |
| Complete loss of Br and/or Cl, replaced by H, during a cross-coupling reaction. | Reductive dehalogenation. | 1. Ensure a strictly inert atmosphere. 2. Screen different phosphine ligands. 3. Use a high-purity catalyst. 4. Ensure the solvent is thoroughly degassed. |
| Appearance of a new[8] peak in the IR spectrum around 1690 cm⁻¹ (C=O) and loss of the nitrile peak (~2230 cm⁻¹). | Hydrolysis of the nitrile group to a carboxylic acid or amide. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under a strictly inert atmosphere. 3. If aqueous work-up is needed, use neutral pH washes and minimize contact time. |
| General darkening of the reaction mixture and formation of insoluble material. | Thermal decomposition or polymerization. | 1. Lower the reaction temperature. 2. Ensure the starting material is pure. 3. Consider if radical pathways are being initiated. |
Experimental [4]Protocols: Mitigating Decomposition in Common Reactions
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is designed to selectively couple at the C-Br position while preserving the C-Cl and nitrile functionalities.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with argon or nitrogen.
-
Reaction: Heat th[8]e mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol aims to selectively substitute one of the halogens with an amine while preventing nitrile hydrolysis.
Step-by-Step Methodology:
-
Setup: In a sealed tube, dissolve this compound (1.0 eq.) and the amine (1.2-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Base: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Temperature Control: Heat the reaction mixture to the lowest temperature at which a reasonable reaction rate is observed. Monitor carefully, as higher temperatures will accelerate the reaction but may also lead to the displacement of both halogens or other side reactions.
-
Monitoring: Follow the reaction progress by LC-MS to ensure selectivity and avoid over-reaction.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer thoroughly to remove the high-boiling point solvent. Dry, filter, and concentrate the organic phase.
Visualizing Reaction Pathways and Decomposition
Diagram 1: Competing Reaction Pathways
Caption: Potential reaction and decomposition pathways for this compound.
Diagram 2: Troubleshooting Logic Flow
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Validation & Comparative
A Senior Application Scientist's Guide to Dihalogenated Pyridinecarbonitriles: 3-Bromo-5-chloro- vs. 3,5-Dichloropyridine-4-carbonitrile
In the intricate world of medicinal chemistry and drug development, the selection of the right building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a project. Substituted pyridines are foundational scaffolds in countless therapeutic agents, and among them, dihalogenated pyridinecarbonitriles offer a unique combination of stability and reactivity. This guide provides an in-depth, objective comparison of two such pivotal intermediates: 3-bromo-5-chloropyridine-4-carbonitrile and 3,5-dichloropyridine-4-carbonitrile .
Our analysis, grounded in established chemical principles and supported by experimental context, will explore their synthesis, comparative reactivity, and strategic applications. The core objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their synthetic campaigns.
Overview: Structure and Physicochemical Properties
At first glance, the two molecules are structurally analogous. Both feature a pyridine ring bearing a strong electron-withdrawing carbonitrile (cyano) group at the 4-position, flanked by halogen atoms at the 3- and 5-positions. The key distinction lies in the halogen at the 3-position: a bromine atom in one and a chlorine atom in the other. This seemingly minor difference is the crux of their divergent synthetic utility.
The presence of the 4-cyano group significantly lowers the electron density of the pyridine ring, influencing the reactivity of the C-Halogen bonds and making the entire scaffold a versatile electrophile.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3,5-Dichloropyridine-4-carbonitrile |
| Molecular Formula | C₆H₂BrClN₂ | C₆H₂Cl₂N₂ |
| Molecular Weight | 217.45 g/mol | 173.00 g/mol |
| CAS Number | Data not readily available | 153463-65-1[1] |
| Appearance | Likely a white to off-white solid | White to pale yellow solid[2] |
| Melting Point | Not widely reported | 98-103 °C[2] |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, Dioxane | Soluble in organic solvents such as dichloromethane and chloroform; low solubility in water.[3] |
Synthesis of the Dihalogenated Pyridine Core
The synthesis of 3,5-dihalogenated pyridine-4-carbonitriles can be approached through several established routes in heterocyclic chemistry. A common conceptual pathway involves the construction of the pyridine ring followed by halogenation and cyanation, or the modification of a pre-existing pyridine scaffold.
One plausible strategy begins with a suitable precursor that can undergo cyclocondensation followed by functional group interconversions. For instance, multi-component reactions are often employed to build the highly substituted pyridine core.[4][5] Subsequent halogenation and cyanation steps, which may involve Sandmeyer-type reactions or direct halogenation/cyanation on an activated pyridine ring, would yield the final products. The specific choice of reagents and conditions is critical to control regioselectivity and achieve high yields.
Caption: Generalized workflow for synthesizing 3,5-dihalopyridine-4-carbonitriles.
Comparative Reactivity: The Decisive Factor
The choice between these two reagents almost always hinges on their differential reactivity, which can be leveraged for strategic bond formation. We will analyze this through the lens of two of the most powerful reaction classes in modern synthesis: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is where the most significant and synthetically useful difference emerges. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity.
The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, it undergoes oxidative addition with palladium catalysts much more readily.[6]
This creates a powerful opportunity for regioselective synthesis:
-
This compound is an ideal substrate for sequential, site-selective cross-coupling . By carefully selecting the catalyst (e.g., a standard Pd(PPh₃)₄) and using mild conditions, one can selectively couple a boronic acid at the C3 (bromo) position while leaving the C5 (chloro) position untouched.[7][8] The resulting 3-aryl-5-chloropyridine-4-carbonitrile can then be subjected to a second, distinct coupling reaction at the C5 position, often requiring a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and harsher conditions.[6]
-
3,5-Dichloropyridine-4-carbonitrile , having two identical C-Cl bonds, does not offer this intrinsic site-selectivity. It is the reagent of choice when a double coupling with the same partner is desired or when only one of the chloro groups is to be substituted (often leading to a mixture of mono- and di-substituted products unless there are other directing factors).
Caption: Regioselective sequential cross-coupling strategy using the bromo-chloro scaffold.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[9] The reactivity is governed by two factors:
-
Ring Activation: The electron-withdrawing pyridine nitrogen and the 4-cyano group strongly activate the ring for nucleophilic attack.
-
Leaving Group Ability: This depends on the stability of the departing halide anion and the strength of the carbon-halogen bond being broken.
For SNAr, the typical leaving group order in activated systems is F > Cl ≈ Br > I.[10] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen (the "element effect").[10] In this context, the reactivity difference between the C-Cl and C-Br bonds is less pronounced than in cross-coupling.[11]
-
For both This compound and 3,5-dichloropyridine-4-carbonitrile , SNAr reactions are feasible. A strong nucleophile (e.g., an alkoxide, thiolate, or amine) can displace the halogens.
-
Given the similar leaving group ability of chloride and bromide in many SNAr contexts, achieving high selectivity with the bromo-chloro substrate can be challenging and may lead to mixtures. Therefore, if the synthetic goal is a clean SNAr reaction, 3,5-dichloropyridine-4-carbonitrile is often the more predictable and cost-effective choice.
Applications in Drug Discovery: A Case Study Perspective
The utility of these scaffolds is best illustrated through their incorporation into biologically active molecules. The 3,5-dihalopyridine motif is a privileged structure in medicinal chemistry.[12]
-
3,5-Dichloropyridine-4-carbonitrile and its derivatives are key components in the development of potent inhibitors for several protein kinases. A prominent example is its use in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors .[13] FGFRs are crucial targets in oncology, as their aberrant signaling drives the growth of various cancers.[14][15] In these complex molecules, the 3,5-dichloropyridinyl moiety often serves as a key pharmacophore that anchors the inhibitor in the ATP-binding pocket of the enzyme. The synthesis of (R)-21c, a potent pan-FGFR inhibitor, utilizes a 1-(3,5-dichloropyridin-4-yl)ethoxy group, highlighting the importance of this specific scaffold.[13]
-
While direct applications of This compound are less documented in publicly accessible literature, the strategic value of the 3-bromo-5-chloropyridine core is well-established.[16][17] It is frequently used when a synthetic route requires the sequential and differential introduction of two different aryl or heteroaryl groups. This strategy is invaluable for rapidly building molecular diversity and exploring the structure-activity relationship (SAR) around the pyridine core during lead optimization. A chemist might use the bromo-chloro version to first introduce a known binding element via Suzuki coupling at the 3-position, and then use the remaining chloro "handle" to explore various substituents at the 5-position to improve properties like solubility, metabolic stability, or cell permeability.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the selective functionalization of this compound at the C3 position. The choice of catalyst and base is critical for achieving high selectivity and yield.
Objective: To synthesize 3-(4-methoxyphenyl)-5-chloropyridine-4-carbonitrile.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The causality for using a degassed solvent is to prevent oxygen from degrading the Pd(0) catalyst, which would lead to lower yields.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A self-validating check is to observe the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then with brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dichloropyridine-4-carbonitrile is a strategic one, deeply rooted in the intended synthetic pathway.
-
Choose this compound for:
-
Sequential, regioselective cross-coupling reactions. Its differential reactivity is its greatest asset, allowing for the controlled, stepwise construction of complex, unsymmetrical biaryl or heteroaryl structures. This is the go-to reagent for advanced SAR exploration and building molecular complexity in a controlled manner.
-
-
Choose 3,5-dichloropyridine-4-carbonitrile for:
-
Symmetrical derivatization where both halogen positions are to be substituted with the same group.
-
Nucleophilic aromatic substitution (SNAr) reactions , where its predictable reactivity and lower cost make it an efficient choice.
-
Syntheses where the final target molecule requires a chlorine atom at the 3- or 5-position, as seen in many kinase inhibitors.
-
By understanding the fundamental principles of reactivity that govern these two powerful intermediates, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery of novel chemical entities.
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]
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Shepherd, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5846-5868. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Yan, W., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-6708. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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PubChem. (n.d.). 3,5-Dibromo-4-chloropyridine. National Center for Biotechnology Information. [Link]
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Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS chemical biology, 9(7), 1526–1535. [Link]
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PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Reactivity of Bromo and Chloro Substituents in 3-Bromo-5-chloropyridine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the relative reactivity of the bromo and chloro substituents in 3-bromo-5-chloropyridine-4-carbonitrile towards nucleophilic aromatic substitution (SNAr). This molecule presents an interesting case study in regioselectivity, governed by the electronic interplay of two different halogen atoms and a strongly activating cyano group on a pyridine scaffold. This document outlines the theoretical principles predicting the kinetic and thermodynamic product distribution, provides detailed experimental protocols for a comparative study, and presents a framework for data analysis and interpretation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering insights into the nuanced reactivity of poly-substituted heterocyclic systems.
Introduction: The Intricacies of SNAr on a Dihalo-4-cyanopyridine
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex pharmaceutical intermediates. The reactivity of these systems is critically dependent on the nature of the aromatic ring, the leaving group, and the presence of electron-withdrawing groups (EWGs). The pyridine ring, being inherently electron-deficient, is pre-disposed to SNAr, a characteristic that is significantly amplified by the presence of strong EWGs.[1]
In the case of this compound, the cyano group at the 4-position acts as a powerful activating group, withdrawing electron density through both inductive and resonance effects. This activation enhances the electrophilicity of the adjacent carbon atoms, C3 and C5, making them susceptible to nucleophilic attack. The central question this guide addresses is: which of the two halogens, the bromine at C3 or the chlorine at C5, is more readily displaced?
The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. This trend is primarily dictated by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step of the addition-elimination mechanism. However, in a molecule with two different halogens, regioselectivity is not always straightforward and can be influenced by a combination of electronic and steric factors. This guide will delve into the theoretical underpinnings of this reactivity and provide a practical framework for its experimental investigation.
Theoretical Framework for Predicting Reactivity
The regioselectivity of the SNAr reaction on this compound can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack at either the C3 or C5 position. The distribution of the negative charge in this intermediate is a key determinant of its stability.
Electronic Effects and Hammett Constants
The halogens themselves exert a dual electronic effect: they are inductively electron-withdrawing (-I) and, due to their lone pairs, resonance electron-donating (+M). For chlorine and bromine, the inductive effect generally outweighs the resonance effect. The slightly higher electronegativity of chlorine compared to bromine suggests a greater inductive withdrawal, which could render the C5 position marginally more electrophilic.
Computational Insights
Computational chemistry offers a powerful tool for predicting the regioselectivity of SNAr reactions.[7][8][9] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would be particularly insightful. The LUMO lobes are expected to be largest at the most electrophilic sites, indicating the preferred positions for nucleophilic attack. It is hypothesized that the LUMO coefficient would be larger at the C5 position due to the greater electronegativity of chlorine.
Furthermore, calculation of the transition state energies for the formation of the Meisenheimer intermediates at C3 and C5 would provide a quantitative prediction of the kinetic product distribution. The reaction pathway with the lower activation energy will be the favored one.
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative reactivity of the bromo and chloro groups, a series of competitive SNAr reactions can be performed. This section outlines a detailed experimental protocol.
Materials and Reagents
-
This compound
-
Nucleophiles (e.g., morpholine, sodium methoxide)
-
Anhydrous solvents (e.g., DMF, DMSO, THF)[10]
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃)
-
Standard reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
General Experimental Protocol for SNAr with an Amine Nucleophile
This protocol describes a general procedure for a competitive reaction with morpholine.
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the mixture.
Reaction and Monitoring:
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the two potential products.
Work-up and Purification:
-
Upon completion (or after a set time), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product mixture via flash column chromatography on silica gel to separate the unreacted starting material and the two isomeric products.
Characterization and Quantification
The identity of the two products, 3-morpholino-5-chloropyridine-4-carbonitrile and 5-morpholino-3-bromopyridine-4-carbonitrile, will be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns will be distinct for the two isomers.[11][12][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the products.[14][15]
The relative reactivity will be determined by quantifying the ratio of the two products at various time points using ¹H NMR spectroscopy or a calibrated LC-MS method.
Data Presentation and Expected Outcomes
The quantitative data from the comparative reactivity study should be summarized in a clear and concise table.
Table 1: Product Distribution in the SNAr of this compound with Morpholine
| Reaction Time (h) | Conversion of Starting Material (%) | Product Ratio (Chloro-substituted : Bromo-substituted) |
| 1 | [Experimental Data] | [Experimental Data] |
| 4 | [Experimental Data] | [Experimental Data] |
| 12 | [Experimental Data] | [Experimental Data] |
| 24 | [Experimental Data] | [Experimental Data] |
Expected Outcome: Based on the higher electronegativity of chlorine, it is anticipated that the SNAr reaction will preferentially occur at the C5 position, leading to a higher yield of the 5-morpholino-3-bromopyridine-4-carbonitrile. The product ratio will provide a quantitative measure of the relative reactivity of the C-Cl versus the C-Br bond in this specific molecular context.
Visualizing the Reaction Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the mechanistic and procedural aspects of this study.
Caption: SNAr reaction pathways for this compound.
Caption: Experimental workflow for the comparative SNAr study.
Conclusion
The comparative reactivity of the bromo and chloro substituents in this compound presents a nuanced case of regioselectivity in SNAr reactions. While the established trend of halogen leaving group ability provides a baseline, the specific electronic environment created by the 4-cyano group and the pyridine ring necessitates a detailed investigation. Theoretical considerations suggest a preference for nucleophilic attack at the C5 position, displacing the chloro group. The experimental protocol outlined in this guide provides a robust framework for verifying this prediction and quantifying the reactivity difference. The insights gained from such studies are invaluable for the rational design of synthetic routes towards complex, highly functionalized heterocyclic molecules in the pharmaceutical and agrochemical industries.
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Title: ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Source: ResearchGate URL: [Link]
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Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-bromo-5-chloropyridine-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the unequivocal structural confirmation of novel chemical entities and key intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The subject of our analysis, 3-bromo-5-chloropyridine-4-carbonitrile, presents a unique analytical challenge due to its specific substitution pattern. This guide provides an in-depth, multi-technique spectroscopic approach to its structural verification, moving beyond simple data reporting to explain the causal links between molecular structure and spectral output.
Our methodology is built on a self-validating system where each analytical technique provides a unique piece of the structural puzzle. By correlating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can assemble a cohesive and irrefutable confirmation of the target molecule's identity.
The Analytical Workflow: A Triad of Corroborative Evidence
The robust confirmation of the this compound structure relies on the strategic integration of three core spectroscopic techniques. Each method interrogates different aspects of the molecule's physical and chemical properties, and their combined data provides a comprehensive and validated structural assignment.
Caption: Overall workflow for the structural confirmation of this compound.
Mass Spectrometry (MS): The Elemental Fingerprint
Expertise & Causality: We begin with Mass Spectrometry, as it provides the most direct evidence of elemental composition and molecular weight. For a molecule containing both bromine and chlorine, the isotopic distribution pattern is a highly characteristic and definitive fingerprint. The choice of Electron Impact (EI) ionization is deliberate; it not only provides the molecular ion but also induces fragmentation, which can offer additional structural clues.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] A molecule containing one of each will, therefore, exhibit a complex cluster of peaks for the molecular ion (M⁺) at M, M+2, M+4, and M+6, representing the various combinations of these isotopes.
Predicted Isotopic Pattern
The presence of one bromine and one chlorine atom creates a unique pattern that is statistically predictable. This pattern is the first crucial piece of evidence confirming the presence of these specific halogens.
| Ion | Mass (Da) | Contributing Isotopes | Predicted Relative Abundance |
| M⁺ | 220 | C₅H₂¹²C¹⁴N³⁵Cl⁷⁹Br | 100% (Reference) |
| [M+2]⁺ | 222 | C₅H₂¹²C¹⁴N³⁷Cl⁷⁹Br / C₅H₂¹²C¹⁴N³⁵Cl⁸¹Br | ~131% |
| [M+4]⁺ | 224 | C₅H₂¹²C¹⁴N³⁷Cl⁸¹Br | ~33% |
Note: Masses are calculated using the most abundant isotopes. The relative abundances are calculated based on the natural isotopic abundances of Br (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and Cl (~75.8% ³⁵Cl, ~24.2% ³⁷Cl).
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Utilize a mass spectrometer with an EI source. Set the ionization energy to 70 eV, a standard energy that promotes reproducible fragmentation patterns.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to the predicted distribution for a C₅H₂BrClN species.
-
Analyze the fragmentation pattern. Key fragments for pyridine derivatives often involve the loss of HCN or the halogen atoms, providing further structural corroboration.[3]
-
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. Its primary role in this analysis is to confirm the presence of the nitrile (C≡N) group, which has a very sharp and characteristic absorption in a region of the spectrum that is often free from other interfering signals.[4][5]
The position of the C≡N stretch is sensitive to its electronic environment. Conjugation with an aromatic system, as in our pyridine ring, typically lowers the absorption frequency compared to saturated nitriles.[4]
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2240–2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Key diagnostic peak. Its presence is strong evidence for the nitrile functional group.[4][6] |
| 3100–3000 | Aromatic C-H Stretch | Medium | Confirms the presence of protons on an aromatic ring.[5] |
| 1600–1475 | Aromatic C=C and C=N Stretches | Medium-Weak | Characteristic skeletal vibrations of the pyridine ring.[5] |
| 850-550 | C-Cl Stretch | Strong | Confirms the presence of the carbon-chlorine bond.[5] |
| 690-515 | C-Br Stretch | Strong | Confirms the presence of the carbon-bromine bond.[5] |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic sharp peak for the nitrile group and other absorptions corresponding to the aromatic system.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: While MS confirms what atoms are present and IR identifies key functional groups, NMR spectroscopy reveals the precise arrangement and connectivity of these atoms. For this compound, both ¹H and ¹³C NMR are indispensable. The highly substituted and electron-deficient nature of the pyridine ring will cause the remaining protons and carbons to appear in characteristic, downfield regions of the spectra.[7]
¹H NMR Spectroscopy: Proton Environment
The structure has only two protons on the pyridine ring, at positions 2 and 6. Due to the asymmetrical substitution, these protons are in different chemical environments and are expected to appear as distinct signals.
-
H-2 and H-6: These protons are adjacent to the electron-withdrawing ring nitrogen, which will shift them significantly downfield, likely in the δ 8.5-9.0 ppm range.[7] They are four bonds apart and will likely exhibit a small long-range coupling (⁴J), appearing as sharp singlets or very narrowly split doublets.
Caption: Structure of this compound with proton labels.
¹³C NMR Spectroscopy: The Carbon Skeleton
This technique provides a map of the carbon framework. Due to the molecule's asymmetry, five distinct signals are expected for the pyridine ring carbons, plus one for the nitrile carbon. The chemical shifts are heavily influenced by the electronegative substituents (N, Br, Cl, CN).
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~8.9 | s (or narrow d) | H-2 | Adjacent to electron-withdrawing nitrogen. |
| ~8.7 | s (or narrow d) | H-6 | Adjacent to electron-withdrawing nitrogen. | |
| ¹³C NMR | ~152 | s | C-2 | Deshielded by adjacent nitrogen.[8] |
| ~150 | s | C-6 | Deshielded by adjacent nitrogen. | |
| ~145 | s | C-4 | Attached to electron-withdrawing nitrile group. | |
| ~130 | s | C-5 | Attached to electronegative Cl. | |
| ~120 | s | C-3 | Attached to electronegative Br. | |
| ~115 | s | C≡N | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is a good first choice for its versatility.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Ensure sufficient resolution to resolve any small couplings.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, making counting and assignment easier.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Analysis:
-
In the ¹H spectrum, confirm the presence of two signals in the downfield aromatic region, each integrating to one proton.
-
In the ¹³C spectrum, count the signals to confirm the presence of 6 distinct carbon environments (5 aromatic, 1 nitrile). Compare the observed chemical shifts with predicted values.
-
Comparative Analysis and Conclusion
The true power of this analytical approach lies in the convergence of data.
-
MS confirms the elemental formula C₅H₂BrClN.
-
IR confirms the presence of the nitrile (C≡N) functional group and the aromatic ring.
-
NMR confirms the specific substitution pattern: two isolated aromatic protons and six unique carbon environments consistent with the 3-bromo-5-chloro-4-carbonitrile arrangement.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Chad's Prep. (n.d.). 14.5 Isotope Effects in Mass Spectrometry. Retrieved from [Link]
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Kruczkiewicz, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]
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YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
-
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to the Crystallographic Analysis of 3-Bromo-5-Chloropyridine-4-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic features of halogenated pyridine-4-carbonitrile derivatives, with a focus on the 3-bromo-5-chloro-substituted scaffold. While crystallographic data for 3-bromo-5-chloropyridine-4-carbonitrile itself is not publicly available, this guide will establish a framework for its analysis by comparing closely related structures. We will delve into the experimental protocols for single-crystal X-ray diffraction, present comparative data from analogous compounds, and discuss the implications of structural variations on molecular properties.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry and materials science. The specific substitution pattern of this compound offers a versatile platform for further chemical modifications. 3-Bromo-5-chloropyridine is a known intermediate in the synthesis of various derivatives through reactions like nucleophilic substitution and Suzuki coupling.[1] The presence of orthogonal halogen atoms (bromine and chlorine) allows for selective functionalization, making this scaffold a valuable building block for creating libraries of novel compounds with potential applications in drug discovery. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and for the rational design of new chemical entities.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a definitive method for elucidating its atomic arrangement, bond lengths, and intermolecular interactions.[2] The following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a novel this compound derivative.
Crystallization
The initial and often most challenging step is growing a high-quality single crystal.[2]
-
Purification: The synthesized compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common solvents for small organic molecules include acetone, acetonitrile, ethanol, and ethyl acetate.
-
Crystal Growth: Slow evaporation of the solvent is a common technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. Over several days to weeks, as the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.
Data Collection
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.4 mm in its largest dimension and free of visible defects, is selected under a microscope.[3] It is then mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time for each frame can range from seconds to minutes.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically employed.[4]
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R1 factor, which should ideally be less than 5% for a well-resolved structure.[3]
Comparative Crystallographic Data
While the crystal structure of this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), we can draw comparisons from related structures to anticipate its structural features. The table below presents crystallographic data for representative pyridine derivatives. This comparison illustrates how different substituents and their positions influence the crystal packing and molecular geometry.
| Compound | 4-Chloropyridine-2-carbonitrile | Pyridine-4-carbonitrile | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Formula | C₆H₃ClN₂ | C₆H₄N₂ | C₁₁H₇ClN₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 3.856(1) | 14.9327(8) | 3.817(3) |
| b (Å) | 14.011(3) | 4.9301(3) | 13.533(10) |
| c (Å) | 11.411(2) | 17.0355(10) | 19.607(15) |
| β (˚) | 93.13(2) | 93.0474(18) | 93.401(10) |
| V (ų) | 616.2(2) | 1252.37(13) | 1008.9(12) |
| Z | 4 | 4 | 4 |
| Key Interactions | C-H···N, π-stacking | N···H-O | N-H···N |
| Reference | [5] | [6] | [7] |
Analysis of Comparative Data:
-
Crystal System and Space Group: The prevalence of the monoclinic crystal system and the P2₁/c space group in these examples is common for small organic molecules. It is plausible that derivatives of this compound would also crystallize in a similar centrosymmetric space group.
-
Unit Cell Parameters: The dimensions of the unit cell are highly dependent on the size and shape of the molecule and its packing arrangement. The introduction of bulky substituents like the 4-chlorophenyl group in the pyridazine example significantly increases the unit cell volume.[7] For this compound, the presence of two halogen atoms would influence the intermolecular interactions, potentially leading to denser packing.
-
Intermolecular Interactions: The nature and strength of intermolecular forces such as hydrogen bonds and π-stacking dictate the supramolecular architecture. In 4-chloropyridine-2-carbonitrile, C-H···N interactions and π-stacking are prominent.[5] For a 3-bromo-5-chloro derivative, halogen bonding could also play a significant role in the crystal packing.
Visualizing the Crystallography Workflow
The process from a synthesized compound to a refined crystal structure can be visualized as a sequential workflow.
Sources
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A Senior Application Scientist's Guide to the Purity Assessment of 3-Bromo-5-chloropyridine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 3-bromo-5-chloropyridine-4-carbonitrile. It is designed to equip researchers with the technical insights and practical protocols necessary to ensure the quality and reliability of this critical chemical intermediate.
Introduction: The Critical Role of Purity in a Versatile Building Block
This compound is a highly functionalized heterocyclic compound, serving as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, chloro, and cyano groups, makes it a versatile precursor for introducing the pyridine scaffold into a wide array of target structures, particularly in the realms of pharmaceutical and agrochemical development. The reactivity of each substituent allows for selective and sequential chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions at the bromine site, nucleophilic aromatic substitution of the chlorine, and various manipulations of the nitrile group.
Given its role as a foundational building block, the purity of this compound is of paramount importance. The presence of even minor impurities can have significant downstream consequences, leading to the formation of undesired side products, reduced reaction yields, and complications in the purification of subsequent intermediates and the final active pharmaceutical ingredient (API). Furthermore, impurities can introduce toxicological risks and compromise the biological activity and safety profile of the end product. Therefore, a robust and multi-faceted analytical approach to purity determination is not merely a quality control measure but a fundamental necessity for ensuring the success and reproducibility of a synthetic campaign. This guide will compare and contrast the primary analytical techniques for this purpose, providing both the theoretical basis and practical workflows for their implementation.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
Before delving into purity assessment, it is crucial to understand the physicochemical characteristics of the target compound and the likely impurities that may arise during its synthesis.
Physicochemical Properties of this compound:
| Property | Value (Predicted/Typical) | Significance for Analysis |
| Molecular Formula | C₆H₂BrClN₂ | Defines the elemental composition and exact mass for mass spectrometry. |
| Molecular Weight | 219.45 g/mol | Essential for quantitative analysis and solution preparation. |
| Appearance | White to off-white crystalline solid | Visual inspection provides a preliminary, albeit non-specific, indication of purity.[1] |
| Melting Point | Expected to be a sharp range for a pure solid.[2] | A depressed and broadened melting point range is a strong indicator of impurities.[3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | Dictates the choice of solvents for chromatographic and spectroscopic analysis. |
Potential Impurities from a Hypothetical Synthesis:
A common synthetic route to such a compound might involve the halogenation and cyanation of a pyridine precursor. This process can lead to several types of impurities:
-
Starting Materials: Unreacted precursors, such as a di-substituted pyridine.
-
Intermediates: Incomplete conversion can leave residual intermediates.
-
Isomeric By-products: Incorrect regiochemistry during halogenation could lead to isomers (e.g., 5-bromo-3-chloropyridine-4-carbonitrile).
-
Over- or Under-halogenated Species: For instance, a di-bromo or di-chloro pyridine derivative.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate) and leftover reagents.
A comprehensive purity assessment must be capable of detecting and quantifying this diverse array of potential contaminants.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally sufficient for purity determination. A combination of orthogonal methods provides the most complete and reliable picture of a sample's purity. The following sections compare the most relevant techniques for this compound.
Workflow for Purity Assessment
The logical flow of analysis typically begins with a simple, rapid technique and progresses to more sophisticated, information-rich methods as needed.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.
A. Melting Point Analysis
Melting point determination is a classical, yet highly effective, preliminary test for the purity of a crystalline solid.[3]
-
Principle: Pure crystalline substances melt over a very narrow temperature range (typically 0.5–1°C).[2][4] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.[2] This results in both a depression of the melting point and a broadening of the melting range.
-
Application: A sharp melting point that is consistent with a reference value suggests high purity. Conversely, a wide and depressed range is a clear indication of contamination.
-
Causality: The choice to start with melting point analysis is driven by its speed, simplicity, and low cost. It provides a rapid " go/no-go " assessment before committing to more resource-intensive techniques.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power, sensitivity, and quantitative accuracy.[5]
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. A UV or Photodiode Array (PDA) detector is typically used for detection.
-
Application: HPLC is ideal for separating the target compound from non-volatile organic impurities, including isomers and by-products. The area under each peak in the chromatogram is proportional to the concentration of that species, allowing for the calculation of percentage purity (area percent method).[5]
-
Trustworthiness: A self-validating HPLC method will demonstrate good peak shape for the main component and baseline separation from all visible impurities. Spiking the sample with known potential impurities can confirm the method's ability to resolve them from the main peak, thus validating its specificity.
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7]
-
Principle: The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio.
-
Application: GC-MS is particularly useful for detecting and identifying residual solvents (e.g., toluene, THF, ethyl acetate) and volatile starting materials or by-products. The mass spectrum provides a molecular fingerprint that can be used to definitively identify impurities by comparison to spectral libraries.[8]
-
Expertise: While HPLC is generally preferred for non-volatile pyridines, an experienced analyst knows that GC-MS is superior for identifying low-boiling-point contaminants that might be missed by HPLC or co-elute with the solvent front.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and can also be adapted for highly accurate quantitative analysis.[9]
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (most commonly ¹H) to resonate. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for structural elucidation.
-
Application: A standard ¹H NMR spectrum can confirm the identity of the synthesized this compound and reveal the presence of structurally similar impurities. For quantitative purposes, Quantitative NMR (qNMR) is employed.[10][11] By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined by comparing the integral of a specific analyte proton signal to that of a proton signal from the standard.[12]
-
Authoritative Grounding: The Journal of Medicinal Chemistry accepts qNMR as a valid method for purity determination (requiring >95% purity for publication), highlighting its status as an orthogonal and often more absolute technique than chromatographic methods, which rely on relative area percentages.[10][11]
Comparative Summary
| Technique | Primary Use | Pros | Cons |
| Melting Point | Preliminary purity check | Fast, inexpensive, requires minimal sample. | Non-specific, only applicable to crystalline solids, not quantitative. |
| HPLC-UV/PDA | Quantitative purity, impurity profiling | High resolution, highly quantitative, robust, widely applicable.[5] | May not detect non-UV active impurities, can be blind to volatile solvents. |
| GC-MS | Identification of volatile impurities | Excellent for residual solvents, provides structural confirmation of impurities via MS.[6] | Not suitable for non-volatile or thermally labile compounds. |
| NMR (qNMR) | Structural confirmation, absolute purity | Provides unambiguous structural data, qNMR is a primary ratio method for absolute quantification.[10][11] | Lower sensitivity than chromatography, requires a pure internal standard for qNMR, higher equipment cost. |
In-Depth Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checks to ensure data integrity.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to separate the polar pyridine compound from potential non-polar and closely related impurities.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a PDA detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA at 254 nm and 280 nm, scanning from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation (Self-Validation Check):
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Analyte Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of diluent to make a ~0.5 mg/mL solution.
-
System Suitability: Prepare a solution containing the analyte and a small amount of a known, related impurity (if available). The resolution between these two peaks should be >2.0 to ensure the method is specific.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the system suitability solution to confirm resolution.
-
Inject the analyte solution in triplicate.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The relative standard deviation (RSD) of the purity values from the triplicate injections should be less than 2%, confirming the precision of the method.
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining absolute purity, which is orthogonal to chromatography.[11]
-
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated shimming and pulse calibration.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard (IS): Maleic acid or another certified standard with sharp, well-resolved peaks away from the analyte signals. The IS must be non-reactive and soluble in the chosen solvent.
-
-
Sample Preparation (The Key to Accuracy):
-
Accurately weigh ~15-20 mg of the synthesized compound into a clean vial.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial. The mass ratio is critical.
-
Add ~0.7 mL of the deuterated solvent, cap the vial, and vortex until fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition (Quantitative Conditions):
-
Lock and shim the spectrometer on the sample.
-
Ensure the 90° pulse width is correctly calibrated.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A d1 of 30 seconds is generally a safe starting point.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Purity of the internal standard (from its certificate)
-
-
Decision Logic for Method Selection
Caption: A decision tree guiding the selection of an appropriate analytical method based on the experimental context.
Conclusion
The purity assessment of this compound requires a thoughtful, multi-technique approach. While a sharp melting point provides initial confidence, it is insufficient for a definitive purity claim. High-performance liquid chromatography is the cornerstone for quantifying organic impurities and establishing a purity percentage suitable for most applications. This should be complemented by GC-MS for the identification of residual solvents and other volatile contaminants. For applications demanding the highest level of accuracy, or for providing orthogonal validation for a Certificate of Analysis, quantitative ¹H NMR is the method of choice, offering a direct measure of absolute purity. By judiciously combining these techniques, researchers can ensure the quality of their synthetic intermediates, leading to more reliable, reproducible, and successful scientific outcomes.
References
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University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
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Study.com. (n.d.). What is meant by the statement that a pure crystalline organic substance has a sharp melting point?. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Melting Point Determination. Retrieved from [Link]
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askIITians. (2009). Criteria of purity of organic compounds. Retrieved from [Link]
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Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
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Wojciechowski, M., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]
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Gfeller, D., & Gelin, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link]
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MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. Retrieved from [Link]
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Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. Retrieved from [Link]
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Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Guide for High-Purity 3-Bromo-4-chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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dos Santos, W. P. C., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
-
Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
National Institutes of Health. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-5-chloropyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted pyridine scaffolds is a cornerstone in the discovery of novel therapeutics and advanced materials. The molecule 3-bromo-5-chloropyridine-4-carbonitrile represents a versatile building block, featuring three distinct reactive sites that allow for sequential and regioselective modifications. The presence of a nitrile group, along with two different halogen atoms, opens a vast chemical space for derivatization through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of catalytic systems for the most common and synthetically valuable transformations of this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. By examining the interplay between metal precursors, ligands, and reaction conditions, this document aims to equip researchers with the knowledge to make informed decisions for optimizing their synthetic routes.
The Challenge of Regioselectivity
A primary consideration in the functionalization of this compound is achieving site-selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity is the key to selective functionalization. The carbon-bromine bond at the C3 position is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond at the C5 position.[1][2] This allows for a modular synthetic approach, where the C3 position can be functionalized first, leaving the C5 position available for a subsequent transformation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl motifs.[3] The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high efficiency, particularly with electron-deficient and potentially coordinating substrates like substituted pyridines.[4]
Comparative Performance of Palladium-Based Catalysts for Suzuki-Miyaura Coupling
While direct comparative data for this compound is not extensively published, a wealth of information from structurally analogous bromochloropyridines and other halopyridines provides a strong basis for catalyst selection. The following table summarizes the performance of various palladium-based systems in Suzuki-Miyaura couplings of relevant substrates.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Substrate | Yield (%) | Observations & Key Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 3-bromoquinoline | ~75% | A standard, readily available catalyst system effective for many heteroaryl couplings.[5] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 4-bromo-2-methylpyridine | 81% | The use of a ferrocene-based ligand can enhance catalytic activity and yields, especially under microwave conditions.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 3-bromo-5-methoxypyridine | >95% | Bulky, electron-rich phosphine ligands are highly effective for coupling electron-deficient heteroaryl bromides.[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 3-bromo-2-chloropyridine | Good to Excellent | SPhos is a Buchwald biarylphosphine ligand known for its high activity in coupling challenging substrates, including chloropyridines.[2][4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 3-bromo-5-methoxypyridine | >95% | Another highly active Buchwald ligand, often providing excellent results at lower temperatures.[7] |
| NiCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | Chloropyridines | Variable | Nickel catalysts are a more economical alternative to palladium and can be effective for coupling chloro-heteroarenes.[4] |
Causality Behind Experimental Choices:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common choices. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that readily form the active Pd(0) species in the presence of phosphine ligands. Pre-catalysts like PdCl₂(dppf) offer improved air stability and ease of handling.
-
Ligands: The ligand is arguably the most critical component. For electron-deficient pyridines, bulky, electron-rich monophosphine ligands like P(t-Bu)₃ and the Buchwald biarylphosphines (SPhos, XPhos) are superior.[4] They stabilize the Pd(0) center, promote the challenging oxidative addition step to the C-Br bond, and facilitate the final reductive elimination to release the product.[4] Bidentate ligands like dppf are also effective and can prevent catalyst deactivation.[8]
-
Bases: An inorganic base is required to activate the boronic acid for transmetalation.[9] K₃PO₄ and K₂CO₃ are commonly used. The choice of base can influence the reaction rate and side reactions.
-
Solvents: Aprotic polar solvents like 1,4-dioxane and toluene, often with water as a co-solvent, are standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the selective functionalization of the C3 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a linkage prevalent in a vast number of pharmaceuticals.[8] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base.[10] Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for high yields, especially with challenging heteroaryl halides.[11]
Comparative Performance of Palladium-Based Catalysts for Buchwald-Hartwig Amination
The following table benchmarks the performance of various catalyst systems for the amination of related bromopyridine substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate | Amine | Yield (%) | Observations & Key Insights |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 2-bromo-6-methylpyridine | trans-1,2-diaminocyclohexane | 60% | Bidentate phosphine ligands like BINAP were among the first effective ligands for this transformation.[8] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 | 3-bromo-2-chloropyridine | Substituted amine | 70-85% | XPhos is highly effective, enabling the coupling of a wide range of amines with heteroaryl halides.[2] |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 5-bromopyrimidine | N-methylaniline | >95% | RuPhos, another Buchwald ligand, paired with a strong base like LiHMDS, can be very effective for electron-poor heterocycles.[11] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT - 80 | 3-bromoquinoline | Various amines | High | Pre-formed catalysts (precatalysts) offer improved stability, activity, and ease of use, sometimes allowing for reactions at room temperature.[5] |
Causality Behind Experimental Choices:
-
Ligands: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands (XPhos, RuPhos) are state-of-the-art for Buchwald-Hartwig amination. They accelerate the rate-limiting oxidative addition and the crucial C-N bond-forming reductive elimination step.[8]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be highly effective.[11]
-
Solvents: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and anionic intermediates.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Sources
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Navigating the Stability Landscape of 3-Bromo-5-chloropyridine-4-carbonitrile: A Comparative Guide
For the discerning researcher, scientist, and drug development professional, the stability of a chemical intermediate is not a mere data point; it is a critical determinant of its viability in complex synthetic pathways and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of the stability of 3-bromo-5-chloropyridine-4-carbonitrile, a key building block in modern medicinal chemistry. In the absence of extensive publicly available stability data for this specific molecule, we present a comprehensive framework for its evaluation, drawing upon established principles of forced degradation studies and stability-indicating analytical methodologies.
This guide will not only detail the protocols to assess the intrinsic stability of this compound under various stress conditions but will also objectively compare its anticipated performance with viable alternatives, providing the necessary experimental designs to generate supporting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.
The Critical Role of Stability in Chemical Synthesis
The journey from a chemical intermediate to a final drug product is fraught with potential pitfalls, with chemical stability being a primary concern. Degradation of an intermediate like this compound can lead to:
-
Reduced yield and purity of downstream products.
-
Formation of unknown impurities , which may carry their own toxicological risks and complicate regulatory submissions.
-
Inconsistent reaction kinetics and product profiles, leading to batch-to-batch variability.
Therefore, a thorough understanding of a molecule's stability profile under conditions it is likely to encounter during synthesis, purification, and storage is paramount.
Proposed Framework for Stability Evaluation
To rigorously assess the stability of this compound and its alternatives, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions that are more severe than it would typically encounter, with the aim of accelerating degradation and identifying potential degradation pathways.
Caption: Proposed workflow for the forced degradation study of this compound and its alternatives.
Comparative Compounds
For a meaningful evaluation, the stability of this compound should be compared against structurally related compounds that could serve as viable alternatives in synthetic routes. Based on commercial availability and structural similarity, we propose the following compounds for comparative analysis:
-
Alternative 1: 2,6-dichloro-4-cyanopyridine: This compound offers a different halogenation pattern on the pyridine ring, which may influence its electronic properties and, consequently, its stability.
-
Alternative 2: 2-bromo-6-chloro-4-cyanopyridine: This isomer of the target compound will provide valuable insights into how the relative positions of the halogen substituents affect stability.
Experimental Protocols
The following sections outline the detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Development and Validation of a Stability-Indicating HPLC-UV Method
A robust stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any forced degradation study. It must be capable of separating the parent compound from all potential degradation products, ensuring accurate quantification.
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for a wide range of organic molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The acidic mobile phase helps in obtaining sharp peaks for pyridine compounds.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying the optimal wavelength for detection of the parent compound and any degradants, as well as assessing peak purity.
-
Optimization: Adjust the gradient slope, flow rate (start with 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2 between the parent peak and the closest eluting degradant peak).
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
General Procedure:
For each stress condition, prepare a solution of this compound and the alternative compounds in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
a) Thermal Degradation:
-
Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw a sample, dilute appropriately, and analyze by the validated HPLC method.
b) Photolytic Degradation:
-
Expose the solid compound and the solution to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber.
-
Follow ICH guideline Q1B for photostability testing, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze samples at appropriate time intervals.
c) Acidic Hydrolysis:
-
Treat the compound solution with 0.1 M and 1 M hydrochloric acid at room temperature and at an elevated temperature (e.g., 60°C).
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, and 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of base.
d) Basic Hydrolysis:
-
Treat the compound solution with 0.1 M and 1 M sodium hydroxide at room temperature and at an elevated temperature (e.g., 60°C).
-
Monitor the reaction over time.
-
Neutralize the samples with an equivalent amount of acid before HPLC analysis.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and comparative manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Major Degradant (RT) |
| Thermal (Solid) | 72h / 80°C | |||
| Thermal (Solution) | 72h / 60°C | |||
| Photolytic (UV) | 24h | |||
| Photolytic (Vis) | 24h | |||
| Acidic (0.1 M HCl) | 24h / RT | |||
| Acidic (1 M HCl) | 24h / 60°C | |||
| Basic (0.1 M NaOH) | 24h / RT | |||
| Basic (1 M NaOH) | 24h / 60°C |
(This table should be populated with the experimental data obtained for this compound and replicated for each of the alternative compounds.)
Anticipated Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis of the Nitrile Group: Under both acidic and basic conditions, the nitrile group is susceptible to hydrolysis, which would initially form a carboxamide and subsequently a carboxylic acid.
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. Under basic conditions, hydroxide ions could potentially displace the bromo or chloro substituents to form the corresponding hydroxypyridine derivatives.
-
Photodegradation: Halogenated aromatic compounds can undergo photodehalogenation upon exposure to UV light.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion and Recommendations
This guide provides a robust framework for a comprehensive stability assessment of this compound. By executing the outlined forced degradation studies and employing a validated stability-indicating HPLC method, researchers and drug development professionals can:
-
Establish the intrinsic stability profile of this compound.
-
Identify and characterize potential degradation products , which is crucial for impurity profiling and safety assessment.
-
Make informed decisions on the selection of this intermediate versus its alternatives based on empirical stability data.
-
Optimize reaction and storage conditions to minimize degradation and ensure the quality and consistency of their synthetic processes.
The adoption of such a systematic and data-driven approach to stability evaluation is not merely good scientific practice; it is a fundamental requirement for the development of safe and effective medicines.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonis
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
A Comparative Guide to the Synthetic Strategies for 3-Bromo-5-chloropyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyridine-4-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a nitrile group on a pyridine core—offers multiple points for chemical modification, making it an attractive building block for creating diverse molecular libraries. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule. As this specific compound is not widely reported in the literature, this document focuses on outlining scientifically sound strategies based on established chemical principles, rather than comparing pre-existing, multi-step industrial processes.
The proposed routes are:
-
Route 1: Late-Stage Cyanation of a Pre-functionalized Pyridine Ring. This strategy focuses on first constructing the 3-bromo-5-chloropyridine core and then introducing the cyano group at the 4-position.
-
Route 2: Ring Formation from a Cyano-Containing Precursor. This approach involves building the pyridine ring with the nitrile group already incorporated into one of the starting materials.
This guide will delve into the experimental logic, potential advantages, and challenges of each route, providing a framework for researchers to select and optimize a synthetic pathway tailored to their specific needs.
Route 1: Late-Stage Cyanation of 3-Bromo-5-chloropyridine
This synthetic strategy prioritizes the early construction of the 3-bromo-5-chloropyridine scaffold, followed by the introduction of the carbonitrile functionality. The key challenge in this approach is the regioselective installation of the cyano group at the C4 position of the pyridine ring.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound via a late-stage cyanation strategy.
Experimental Protocol and Rationale
Step 1: Synthesis of 3-Bromo-5-chloropyridine
A common starting material for this route is 3,5-dichloropyridine. Regioselective bromination can be achieved through directed ortho-metalation.
-
Protocol: To a solution of 3,5-dichloropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a strong base such as n-butyllithium (n-BuLi) is added in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The reaction mixture is stirred for a period to allow for lithiation at the 2-position. Subsequently, an electrophilic bromine source, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is added to quench the lithiated intermediate, yielding 2-bromo-3,5-dichloropyridine. A subsequent halogen exchange reaction would be necessary to arrive at 3-bromo-5-chloropyridine, which adds complexity. A more direct, albeit potentially lower-yielding, approach would be direct bromination of a suitable precursor. A documented synthesis of 3-bromo-5-chloropyridine involves the diazotization of 3-amino-5-bromopyridine followed by a Sandmeyer-type reaction, though this requires the synthesis of the aminobromopyridine precursor.[1]
-
Causality: The use of a directed metalation group or a pre-functionalized starting material is crucial for achieving the desired regioselectivity in the halogenation of the pyridine ring.
Step 2: Activation of the C4 Position for Cyanation
Direct cyanation of the C4 position of 3-bromo-5-chloropyridine is challenging due to the electron-deficient nature of the pyridine ring. Therefore, activation is necessary. One common strategy is the formation of a pyridine N-oxide.
-
Protocol: 3-Bromo-5-chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.
-
Causality: The N-oxide functionality increases the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack.
Step 3: Cyanation of the Activated Intermediate
The activated N-oxide can then undergo cyanation.
-
Protocol: The 3-bromo-5-chloropyridine N-oxide is reacted with a cyanide source. A common method is the Reissert-Henze reaction, which involves treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid or acylating agent. Alternatively, palladium-catalyzed cyanation methods using zinc cyanide or potassium ferrocyanide could be explored.[2][3][4]
-
Causality: The cyanide ion acts as a nucleophile, attacking the electron-deficient C4 position of the activated pyridine ring. Subsequent rearomatization and removal of the activating group (e.g., deoxygenation of the N-oxide) would yield the final product.
Route 2: Ring Formation from a Cyano-Containing Precursor
This approach constructs the pyridine ring from acyclic precursors, where the cyano group is already incorporated into one of the key starting materials. This strategy can offer better control over the final substitution pattern.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound via a ring-forming strategy.
Experimental Protocol and Rationale
Step 1 & 2: Condensation, Cyclization, and Aromatization
A plausible approach is a modified Hantzsch-type pyridine synthesis.
-
Protocol: Malononitrile can be reacted with an appropriate β-dicarbonyl compound or its equivalent in the presence of ammonia or an ammonium salt to form a dihydropyridine intermediate. Subsequent oxidation would lead to the corresponding 2-amino-3-cyanopyridine derivative. A more direct route might involve the condensation of malononitrile with a 1,3-dihalogenated three-carbon unit.
-
Causality: This one-pot or multi-step condensation and cyclization sequence is a classic method for constructing the pyridine ring from simple, acyclic precursors.
Step 3: Halogenation and Functional Group Interconversion
The resulting cyanopyridine derivative would then need to be halogenated and potentially undergo further functional group manipulation.
-
Protocol: The synthesized cyanopyridine can be subjected to electrophilic halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) and chlorination with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of these reactions would depend on the existing substituents on the pyridine ring. If the precursor is an aminopyridine, a Sandmeyer reaction could be employed to introduce the halogen atoms.[5][6][7] For example, starting from 2-amino-4-cyanopyridine, diazotization followed by treatment with copper(I) bromide and copper(I) chloride in separate steps could introduce the desired halogens.
-
Causality: The Sandmeyer reaction provides a reliable method for introducing halogens onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a halide.[5][6]
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Late-Stage Cyanation | Route 2: Ring Formation |
| Starting Material Availability | Readily available 3,5-dichloropyridine or other substituted pyridines. | Requires synthesis of or access to specific acyclic precursors. Malononitrile is readily available. |
| Number of Steps | Potentially fewer steps if a suitable precursor is available. | Likely involves more steps due to the ring construction and subsequent functionalization. |
| Regioselectivity Control | The key challenge is achieving selective cyanation at the C4 position. | Can offer better control over the final substitution pattern by incorporating the desired functionalities into the acyclic precursors. |
| Potential Yield | May be lower due to the difficulty of the late-stage cyanation and potential side reactions. | Can potentially achieve higher overall yields if the ring-forming and subsequent reactions are efficient. |
| Scalability | May be more challenging to scale up due to the use of strong bases (n-BuLi) and potentially hazardous reagents (TMSCN). | May be more amenable to scale-up, depending on the specific ring-forming reaction chosen. |
| Safety and Environmental Impact | Use of organolithium reagents and cyanide sources requires stringent safety precautions. | The use of halogenating agents and potentially toxic starting materials requires careful handling. |
Conclusion
Both proposed synthetic strategies for this compound present distinct advantages and challenges.
Route 1 is conceptually more direct if a suitable 3-bromo-5-chloropyridine precursor is readily accessible. However, the success of this route hinges on the ability to achieve regioselective cyanation at the sterically hindered and electronically deactivated C4 position. This may require significant optimization of reaction conditions.
Route 2 offers a more versatile and potentially higher-yielding approach by constructing the pyridine ring with the cyano group already in place. While this may involve a greater number of synthetic steps, it provides more reliable control over the final substitution pattern.
For researchers embarking on the synthesis of this novel compound, the choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in handling the required reagents and reaction types. It is recommended to perform small-scale feasibility studies for both routes to determine the most efficient and practical pathway.
References
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Reeves, J. T., Malapit, C. A., Buono, F. G., Sidhu, K. P., Marsini, M. A., Sader, C. A., Fandrick, K. R., Busacca, C. A., & Senanayake, C. H. (2015). A General, Efficient, and Safe Transnitrilation of Aryl Grignard and Lithium Reagents with Dimethylmalononitrile. Journal of the American Chemical Society, 137(29), 9481–9488. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
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Pazo, P., & Willis, M. C. (2024). Electrochemically Driven Denitrative Cyanation of Nitroarenes. Organic Letters, 26(38), 7555–7559. [Link]
- US Patent 5,436,344 A, "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of az
- CN Patent 101602719B, "Synthesis method of 4-cyanopyridine," issued December 15, 2010.
-
Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 15, 2026, from [Link]
-
Pazo, P., & Willis, M. C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(59), 37426–37443. [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(13), 5079. [Link]
- CN Patent 106467488A, "A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine," issued March 1, 2017.
-
Pazo, P., & Willis, M. C. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1236–1242. [Link]
-
Yue, H., Dong, W.-L., Wang, R.-L., & Cheng, X.-C. (2011). 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. [Link]
-
ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). Preparation of Cyanopyridines by Direct Cyanation. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved January 15, 2026, from [Link]
- US Patent 7,595,417 B2, "Cyanation of aromatic halides," issued September 29, 2009.
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(50), 29841–29861. [Link]
-
Yue, H., Dong, W.-L., Wang, R.-L., & Cheng, X.-C. (2011). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. [Link]
-
Mol-Instincts. (n.d.). Compound 5-bromo-N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)pyridine-3-carboxamide. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
Proper Disposal of 3-Bromo-5-chloropyridine-4-carbonitrile: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends beyond experimental design and data analysis to the responsible management of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-bromo-5-chloropyridine-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to your safety and the scientific community drives us to provide value beyond the product itself, fostering a culture of comprehensive laboratory safety and chemical handling.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Halogenated organic compounds can exhibit toxicity to various organs.
-
Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. Improper disposal can lead to long-term environmental contamination.
-
Reactivity: The nitrile group can undergo hazardous reactions under certain conditions, such as vigorous hydrolysis with strong acids or bases.
The Imperative for Thermal Decomposition
Due to its chemical structure, this compound is classified as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) mandates specific disposal protocols for such wastes, which are often categorized under hazardous waste codes.[1] The most effective and compliant method for the disposal of this compound is high-temperature incineration.
The rationale for this approach is rooted in the complete thermal decomposition of the molecule. Incineration at temperatures typically exceeding 850°C ensures the breakdown of the stable pyridine ring and the destruction of the toxic properties of the compound.[2] Inadequate disposal methods, such as landfilling or discharge into the sewer system, are strictly prohibited due to the potential for environmental persistence and contamination.
During controlled incineration, the organic structure is oxidized to carbon dioxide and water. The bromine and chlorine atoms are converted to hydrogen bromide (HBr) and hydrogen chloride (HCl), respectively. These acidic gases are then neutralized in a scrubber system within the incineration facility, preventing their release into the atmosphere. The nitrogen from the pyridine ring and the nitrile group is converted to nitrogen gas (N₂) and nitrogen oxides (NOx), which are also managed by the facility's emission control systems.
It is crucial to avoid uncontrolled combustion, as this can lead to the formation of highly toxic and persistent organic pollutants, including dioxins and furans, particularly in the presence of chlorine.[3]
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1335052-66-8 | [4] |
| Molecular Formula | C₆H₂BrClN₂ | Inferred |
| Molecular Weight | 216.45 g/mol | Inferred |
| Hazard Class (Anticipated) | Toxic, Irritant, Environmental Hazard | Inferred from related compounds |
| Recommended Disposal | High-Temperature Incineration | EPA Guidelines |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
-
Compatibility: Ensure the container is made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).
-
No Mixing: Do not mix this waste with non-halogenated solvents or other waste streams. Mixing can create dangerous reactions and complicates the disposal process.
3. Spill Management:
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the contaminated absorbent material into the designated halogenated organic waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the affected area.
-
4. Final Disposal Procedure:
-
Secure Container: Once the waste container is full (up to 80-90% capacity to allow for expansion), securely seal the lid.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company that operates a high-temperature incineration facility.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationships in Hazard Mitigation
The following diagram illustrates the logical relationships between the chemical's properties, the associated risks, and the required control measures.
Caption: Logical relationships in hazard mitigation.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
-
Dioxins and their effects on human health. World Health Organization. [Link]
-
EPA Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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OSHA: Hazardous Waste. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]
-
PubChem: 3-bromo-5-chloropyridine. National Center for Biotechnology Information. [Link]
-
PubChem: 3-cyanopyridine. National Center for Biotechnology Information. [Link]
-
Incineration of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Pyrolysis of biomass with ammonia or ammonia derivatives can give pyridines. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Current practices for the disposal of waste pyridine include rotary kiln incineration. Agency for Toxic Substances and Disease Registry. [Link]
-
Waste Pyridine must be collected in its pure form and solutions. Washington State University. [Link]
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A Comprehensive Guide to the Safe Handling of 3-bromo-5-chloropyridine-4-carbonitrile
Immediate Safety Concerns and Hazard Identification
Based on the toxicological profiles of related chemical structures, 3-bromo-5-chloropyridine-4-carbonitrile is presumed to be hazardous.[2][3] Structurally similar compounds are classified as toxic if swallowed, harmful in contact with skin, and capable of causing serious skin and eye irritation or damage.[4][5][6][7][8] Additionally, as a powdered substance, it may cause respiratory irritation upon inhalation.[6]
Primary Hazards:
-
Acute Oral Toxicity: Potentially toxic or fatal if swallowed.[5][7][8]
-
Dermal Toxicity and Irritation: Assumed to be harmful upon skin contact and a skin irritant.[4][5][6][8]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[4][6][7][8]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[6]
Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield is required when handling larger quantities or when there is a risk of splashing.[9][10] | Protects against dust particles and potential splashes that can cause severe eye damage.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 4 mil thickness) are mandatory.[1] A flame-resistant lab coat must be worn at all times.[1][9] For extensive handling, consider a chemical-resistant apron or coveralls.[1] | Prevents skin contact, which can lead to irritation and toxic effects.[4][6][8] |
| Respiratory Protection | All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[1][11] If a fume hood is not available, a NIOSH-approved respirator with an N95 particulate filter is required.[1] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[6] |
Operational Workflow: From Preparation to Disposal
The following step-by-step guide ensures a safe and controlled environment when working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation is Key: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Emergency Readiness: Confirm that a safety shower and eyewash station are easily accessible and in good working order before you begin.[1]
-
Area Decontamination: Ensure the workspace is clean and free of clutter. Assemble all necessary equipment, such as spatulas and weigh boats, inside the fume hood.[1]
2. Handling the Compound:
-
Weighing: When weighing the solid, do so carefully to avoid generating dust. Use a tared weigh boat for accurate measurement.
-
Transfer: Slowly and carefully transfer the weighed solid into the designated reaction vessel.
-
Dissolving: If dissolving the compound, add the solvent to the solid in a controlled manner.
3. Post-Handling and Cleanup:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally, eye protection.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Disposal Plan: A Critical Final Step
Proper disposal is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: this compound is a halogenated organic compound and must be collected as such. Never mix halogenated waste with non-halogenated waste streams.[10]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage and Pickup: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[11][13] Arrange for pickup and disposal through your institution's EHS department. Do not attempt to dispose of this chemical down the drain.[10]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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PubChem. 3-Bromo-4-chloropyridine. [Link]
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emp BIOTECH. S-Mix (Mixture of Pyridine and Acetonitrile). [Link]
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3 - SAFETY DATA SHEET. [Link]
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PubChem. 3,5-Dibromo-4-chloropyridine. [Link]
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Koszelewski, D., et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
